molecular formula C7H16O B1584816 2,3-Dimethyl-3-pentanol CAS No. 595-41-5

2,3-Dimethyl-3-pentanol

Número de catálogo: B1584816
Número CAS: 595-41-5
Peso molecular: 116.2 g/mol
Clave InChI: RFZHJHSNHYIRNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dimethyl-3-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZHJHSNHYIRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870656
Record name 2,3-Dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-41-5
Record name 2,3-Dimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpentan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,3-dimethyl-3-pentanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the tertiary alcohol, 2,3-dimethyl-3-pentanol, through the nucleophilic addition of an ethyl group from ethyl magnesium bromide to the carbonyl carbon of acetone (B3395972). This reaction, a classic example of a Grignard synthesis, is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the construction of complex molecular architectures.

Reaction Principle and Stoichiometry

The synthesis proceeds in two main stages: the formation of the Grignard reagent, ethyl magnesium bromide, and its subsequent reaction with acetone, followed by an acidic workup to yield the final product.

Stage 1: Formation of Ethyl Magnesium Bromide

Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form ethyl magnesium bromide. The magnesium atom inserts itself between the ethyl group and the bromine atom, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic.

Stage 2: Nucleophilic Addition and Hydrolysis

The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent hydrolysis of this intermediate in an acidic medium protonates the alkoxide to yield the tertiary alcohol, this compound.[1][2]

The overall balanced chemical equation is:

CH₃COCH₃ + CH₃CH₂MgBr → (CH₃)₂C(OMgBr)CH₂CH₃ (CH₃)₂C(OMgBr)CH₂CH₃ + H₃O⁺ → (CH₃)₂C(OH)CH₂CH₃ + Mg(OH)Br

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below. This data is crucial for the proper handling, purification, and characterization of the synthesized product.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [3]
Appearance Colorless liquid
Boiling Point 140 °C (lit.)[3]
Density 0.833 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.428 (lit.)[3]
CAS Number 595-41-5[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. Strict adherence to anhydrous conditions is paramount for the success of the Grignard reaction. All glassware should be thoroughly dried in an oven and cooled in a desiccator over a drying agent before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (or THF)

  • Acetone

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution or dilute sulfuric acid

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

Part A: Preparation of Ethyl Magnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting gray-black solution is the ethyl magnesium bromide reagent.

Part B: Reaction with Acetone and Work-up

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.

  • Add the acetone solution dropwise to the cooled and stirred Grignard reagent. A vigorous reaction will occur, and a white precipitate of the magnesium alkoxide will form. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.

  • Pour the reaction mixture slowly and with stirring into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper ethereal layer containing the product and a lower aqueous layer.

  • Separate the layers. Extract the aqueous layer with two portions of diethyl ether.

  • Combine all the ethereal extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the ethereal solution over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

Part C: Purification

  • The crude this compound can be purified by fractional distillation.

  • Collect the fraction boiling at approximately 140 °C.

Data Presentation

The following table summarizes the expected spectroscopic data for the synthesized this compound, which is essential for its characterization and confirmation of its structure.

Spectroscopic Data Expected Values
¹H NMR - A broad singlet for the hydroxyl proton (-OH).- A multiplet for the methine proton (-CH).- A quartet for the methylene (B1212753) protons (-CH₂-).- Doublets and triplets for the methyl protons (-CH₃).[4]
IR Spectrum (cm⁻¹) - Broad O-H stretch (~3400 cm⁻¹).- C-H stretches (~2900-3000 cm⁻¹).- C-O stretch (~1150 cm⁻¹).[2][5][6]

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway Acetone Acetone (CH₃COCH₃) Alkoxide Magnesium Alkoxide Intermediate Acetone->Alkoxide EtMgBr Ethyl Magnesium Bromide (CH₃CH₂MgBr) EtMgBr->Alkoxide Product This compound Alkoxide->Product H3O H₃O⁺ (Acidic Workup) H3O->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Acetone cluster_workup Work-up and Isolation cluster_purification Purification A 1. Charge flask with Mg and I₂ B 2. Add anhydrous ether A->B C 3. Add ethyl bromide dropwise B->C D 4. Reflux to completion C->D E 5. Cool Grignard reagent D->E F 6. Add acetone solution dropwise E->F G 7. Stir at room temperature F->G H 8. Hydrolyze with acidic solution G->H I 9. Separate layers H->I J 10. Extract aqueous layer I->J K 11. Dry organic layer J->K L 12. Evaporate solvent K->L M 13. Fractional distillation L->M N 14. Collect product fraction M->N

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

physical and chemical properties of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dimethyl-3-pentanol, a tertiary heptyl alcohol. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visualizations of these chemical processes. The information is intended to support research and development activities where this compound may be used as a solvent, an intermediate in organic synthesis, or in the production of fragrances and flavors.[1]

Core Properties of this compound

This compound is a colorless, flammable liquid with a characteristic fruity or mellow fragrance.[1][2] It is recognized for its good solubility in water.[1]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical processes, designing experimental setups, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[2][3][4]
Molecular Weight 116.20 g/mol [2][3][4]
CAS Number 595-41-5[2][3][4]
Appearance Colorless liquid[1][2]
Density 0.833 g/mL at 25 °C[2]
Boiling Point 138.3 - 140 °C at 760 mmHg[3]
Melting Point -30.45 °C (estimate)[3]
Flash Point 40.6 °C[3]
Refractive Index (n20/D) 1.428[3]
Solubility Good solubility in water[1]
Vapor Pressure 2.8 ± 0.5 mmHg at 25°C (Predicted)[3]

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic data sets are publicly available, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry.[1][5][6][7][8]

Chemical Synthesis and Reactions

This compound, as a tertiary alcohol, undergoes several characteristic reactions. Its synthesis is commonly achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds.

Grignard Synthesis of this compound

The synthesis of this compound can be accomplished by the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, 3-methyl-2-butanone (B44728). The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

G1 reagent1 Ethyl Bromide (CH3CH2Br) grignard Ethylmagnesium Bromide (CH3CH2MgBr) reagent1->grignard reagent2 Magnesium (Mg) reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Attack ketone 3-Methyl-2-butanone ketone->intermediate product This compound intermediate->product workup Acidic Workup (e.g., H3O+) workup->product Protonation solvent Anhydrous Ether solvent->grignard solvent->intermediate

Caption: Workflow for the Grignard synthesis of this compound.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that produces alkenes. This reaction typically requires heat and a strong acid catalyst, such as sulfuric acid or phosphoric acid.[9] The mechanism involves the protonation of the hydroxyl group, making it a good leaving group (water). Departure of water results in a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. Due to the potential for rearrangements, a mixture of alkene products can be formed, with the major product generally being the most stable alkene (Zaitsev's rule).[10]

G2 start This compound protonation Protonated Alcohol (Oxonium Ion) start->protonation carbocation Tertiary Carbocation protonation->carbocation Step 2: Loss of Water water H2O protonation->water product1 2,3-Dimethyl-2-pentene (Major Product) carbocation->product1 Step 3a: Proton Loss product2 2,3-Dimethyl-1-pentene (Minor Product) carbocation->product2 Step 3b: Proton Loss catalyst H+ (Acid Catalyst) catalyst->protonation Step 1: Protonation catalyst->product1 catalyst->product2

Caption: Acid-catalyzed dehydration pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound. These protocols are based on established chemical principles and may require optimization based on specific laboratory conditions.

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 3-methyl-2-butanone and ethyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3-Methyl-2-butanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

  • Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Preparation of Grignard Reagent:

    • Ensure all glassware is oven-dried to be completely anhydrous.

    • Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 3-methyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine all ether layers and wash them with brine.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the crude product by fractional distillation.

Protocol 2: Acid-Catalyzed Dehydration

This protocol describes the dehydration of this compound to form a mixture of alkenes.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Apparatus: Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup:

    • Place this compound in a round-bottom flask.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Set up the apparatus for fractional distillation.

  • Dehydration:

    • Gently heat the mixture. The lower-boiling alkene products will distill as they are formed.

    • Continue the distillation until no more product is collected.

  • Workup and Purification:

    • Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

    • Purify the resulting alkene mixture by fractional distillation.

    • The composition of the product mixture can be analyzed by gas chromatography (GC).

Safety Information

This compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-dimethyl-3-pentanol

This technical guide provides a detailed analysis of the ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra of this compound. The structural elucidation of molecules through NMR spectroscopy is a cornerstone of modern chemistry, particularly in fields such as pharmaceutical research and development where precise molecular characterization is paramount. This document outlines the predicted spectral data, offers a comprehensive interpretation, and includes standardized experimental protocols for data acquisition.

Molecular Structure and Predicted Spectral Complexity

This compound (CAS No: 595-41-5) is a tertiary alcohol with the molecular formula C₇H₁₆O.[1][2] Its structure contains two chiral centers (at C2 and C3), which significantly impacts its NMR spectra. Due to this chirality, protons and carbon atoms that might appear chemically equivalent in a simpler molecule can become diastereotopic and thus magnetically non-equivalent.

A systematic analysis of the structure, CH₃-CH(CH₃)-C(OH)(CH₃)-CH₂-CH₃, predicts seven unique carbon signals and seven distinct proton signals (excluding the rapidly exchanging hydroxyl proton).

The structure with IUPAC numbering and arbitrary labels (a-g) for assignment purposes is visualized below.

NMR_Workflow General Workflow for NMR Spectrum Analysis A Sample Preparation (Dissolution, Standard) B Spectrometer Setup (Lock, Shim) A->B Insert Sample C Data Acquisition (1H, 13C, 2D) B->C Set Parameters D Data Processing (FT, Phasing, Calibration) C->D Generate FID E Spectral Interpretation (Shifts, Integration, Multiplicity) D->E Generate Spectrum F Structure Elucidation & Verification E->F Assign Signals

References

The Mechanism of Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol, a classic example of an E1 elimination reaction. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, potential products, and relevant experimental procedures.

Reaction Overview

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes.[1][2] For tertiary alcohols such as this compound, the reaction proceeds through a unimolecular elimination (E1) mechanism.[3][4][5][6] This pathway is favored due to the formation of a relatively stable tertiary carbocation intermediate.[3][4] The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][4][7]

The E1 Elimination Mechanism

The dehydration of this compound follows a stepwise E1 mechanism involving the formation of a carbocation intermediate. The overall process can be broken down into three key steps:

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst.[1][4] This converts the poor leaving group, the hydroxide (B78521) ion (-OH), into a good leaving group, water (H₂O).[4][8]

Step 2: Formation of a Tertiary Carbocation The protonated alcohol, an alkyloxonium ion, undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it.[1][4] This is the slow, rate-determining step of the E1 mechanism and results in the formation of a stable tertiary carbocation.[4][6] The stability of tertiary carbocations is attributed to hyperconjugation and the electron-donating inductive effects of the alkyl groups.[4]

Step 3: Deprotonation to Form Alkenes In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the positively charged carbon.[1][9] The electrons from the carbon-hydrogen bond then form a new pi bond, resulting in an alkene.

For the 2,3-dimethyl-3-pentyl carbocation, there are three possible non-equivalent beta-hydrogens that can be removed, leading to the formation of three different alkene products.[10] According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene.[5][6]

The following diagram illustrates the complete reaction mechanism.

E1_Mechanism cluster_start cluster_protonation cluster_carbocation cluster_products Start This compound Protonated Protonated Alcohol (Alkyloxonium Ion) Start->Protonated + H⁺ Carbocation Tertiary Carbocation Protonated->Carbocation - H₂O P1 2,3-Dimethyl-2-pentene (Major Product) Carbocation->P1 - H⁺ (from C2) P2 (E)-3,4-Dimethyl-2-pentene Carbocation->P2 - H⁺ (from C4) P3 (Z)-3,4-Dimethyl-2-pentene Carbocation->P3 - H⁺ (from C4)

Caption: The E1 mechanism for the dehydration of this compound.

Product Distribution

The deprotonation of the tertiary carbocation intermediate can yield three isomeric alkenes. The relative amounts of these products are determined by the stability of the resulting alkene, as dictated by Zaitsev's rule.

  • 2,3-Dimethyl-2-pentene : This is a tetrasubstituted alkene, formed by removing a proton from the second carbon. As the most substituted and most stable alkene, it is the major product.

  • (E)-3,4-Dimethyl-2-pentene : This is a trisubstituted alkene, formed by removing a proton from the fourth carbon.

  • (Z)-3,4-Dimethyl-2-pentene : This is the geometric isomer of the above product, also a trisubstituted alkene.

While specific quantitative data for this exact reaction can vary with conditions, the expected distribution heavily favors the major product.

Product NameStructure TypeSubstitutionExpected Yield
2,3-Dimethyl-2-penteneTetrasubstitutedMost StableMajor
(E)-3,4-Dimethyl-2-penteneTrisubstitutedLess StableMinor
(Z)-3,4-Dimethyl-2-penteneTrisubstitutedLess StableMinor

Note: In some cases, carbocation rearrangements can occur to form a more stable carbocation before deprotonation.[11][12] However, in the dehydration of this compound, the initially formed carbocation is already tertiary. Any 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation, making rearrangement unfavorable.[13]

Experimental Protocol

The following is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.[14][15]

  • Distillation: Assemble a simple distillation apparatus. Heat the flask gently using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products according to Le Châtelier's principle.[15] Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel.

    • Wash the distillate with water to remove the bulk of the acid and any unreacted alcohol.

    • Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the CO₂ gas produced.

    • Finally, wash with brine to remove residual water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate, to remove trace amounts of water.

  • Purification and Characterization: Decant or filter the dried liquid into a clean, dry round-bottom flask for final purification by distillation, if necessary. The final products can be characterized and quantified using techniques such as Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[14][16]

The following diagram outlines the general experimental workflow.

Workflow A 1. Reaction Setup (Alcohol + Acid Catalyst) B 2. Heating & Distillation (Collect Alkene Products) A->B C 3. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) B->C D 4. Drying (Add Anhydrous Na₂SO₄) C->D E 5. Purification & Analysis (Distillation, GC, NMR, IR) D->E

References

Solubility Profile of 2,3-dimethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethyl-3-pentanol in aqueous and common organic solvents. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on its known aqueous solubility, discusses its expected high miscibility in organic solvents based on physicochemical principles and data from analogous compounds, and provides detailed experimental protocols for determining its solubility.

Core Concepts in Solubility of Alcohols

The solubility of an alcohol is primarily governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group can form hydrogen bonds with polar solvents like water, promoting solubility. Conversely, the nonpolar alkyl portion interacts favorably with nonpolar organic solvents. In the case of this compound, a tertiary heptanol, its branched structure also influences its solubility characteristics by affecting how it packs with solvent molecules.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)
Water2516.14

It is widely anticipated that this compound is miscible with most common organic solvents. This is based on the general principle that "like dissolves like" and the observed properties of structurally similar alcohols. For instance, its isomer, 2,3-dimethyl-2-pentanol, is reported to be miscible with water and most organic solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility/MiscibilityRationale
EthanolPolar ProticMiscibleStructurally similar alcohol, capable of hydrogen bonding.
MethanolPolar ProticMiscibleStructurally similar alcohol, capable of hydrogen bonding.
AcetonePolar AproticMisciblePolar nature allows for favorable dipole-dipole interactions.
HexaneNonpolarLikely Soluble/MiscibleThe significant nonpolar alkyl portion of the molecule should interact favorably with nonpolar solvents.
TolueneNonpolarLikely Soluble/MiscibleThe nonpolar character of both solute and solvent suggests good solubility.
Diethyl EtherSlightly PolarMiscibleActs as a good solvent for many organic compounds, including alcohols.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Method 1: Gravimetric Method for Solid Solutes (Adapted for a Liquid Solute)

This method is ideal for determining the solubility of a liquid in a liquid solvent when they are not fully miscible and a saturated solution can be prepared.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature to the point of saturation.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled water bath or incubator

  • Separatory funnel

  • Analytical balance

  • Glass vials with airtight seals

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely within the temperature-controlled environment.

  • Sample Extraction: Carefully extract a known volume of the solvent phase (the top or bottom layer, depending on densities) using a pipette, ensuring that none of the undissolved phase is collected.

  • Solvent Evaporation: Weigh an empty, clean, and dry evaporating dish. Transfer the collected solvent phase to the dish. Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

  • Mass Determination: Once the solvent is fully evaporated, weigh the evaporating dish containing the solute residue.

  • Calculation: The solubility is calculated as the mass of the residue (solute) per volume of the solvent used.

Method 2: Cloud Point Titration for Miscible Liquids

This method is useful for determining the solubility limit where two liquids become immiscible, often influenced by temperature.

Objective: To determine the temperature at which a solution of a known concentration of this compound in a solvent becomes cloudy, indicating the limit of solubility.

Materials:

  • This compound

  • Selected solvent

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with temperature control

  • Calibrated thermometer or temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Solution Preparation: Prepare a solution of a known concentration of this compound in the solvent of interest in the jacketed glass vessel.

  • Heating/Cooling Cycle: Circulate a fluid through the jacket of the vessel to control the temperature of the solution.

  • Observation: While continuously stirring the solution, gradually change the temperature.

  • Cloud Point Determination: The temperature at which the solution first becomes turbid or "cloudy" is the cloud point. This indicates the onset of phase separation and the limit of solubility at that concentration.

  • Data Collection: Repeat the measurement for various concentrations to construct a solubility curve as a function of temperature.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.

experimental_workflow start Start prep Prepare supersaturated solution (excess this compound in solvent) start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate separate Cease agitation and allow phases to separate equilibrate->separate extract Extract a known volume of the saturated solvent phase separate->extract evaporate Evaporate solvent from the extracted sample extract->evaporate weigh_dish Weigh empty evaporating dish weigh_dish->evaporate weigh_residue Weigh dish with solute residue evaporate->weigh_residue calculate Calculate solubility (mass of residue / volume of solvent) weigh_residue->calculate end_node End calculate->end_node

Caption: Gravimetric method for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a function of several interrelated factors.

solubility_factors solubility Solubility of This compound solute_props Solute Properties solute_props->solubility sub_solute sub_solute solute_props->sub_solute Polarity (Hydroxyl Group) Non-polar character (Alkyl Chain) Molecular Structure (Branching) solvent_props Solvent Properties solvent_props->solubility sub_solvent sub_solvent solvent_props->sub_solvent Polarity Hydrogen Bonding Capacity system_cond System Conditions system_cond->solubility sub_system sub_system system_cond->sub_system Temperature Pressure

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide: Material Safety of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3-dimethyl-3-pentanol (CAS No. 595-41-5), designed for a scientific audience. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical Identification and Physical Properties

This compound is a tertiary heptyl alcohol. Its identification details and key physical and chemical properties are summarized below.

PropertyValue
CAS Number 595-41-5
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point ~140 °C (at 760 mmHg)
Melting Point ~-30 °C
Flash Point ~41 °C (105.8 °F) - Closed Cup
Density ~0.833 g/mL at 25 °C
Refractive Index n20/D ~1.428
Water Solubility 16,400 mg/L at 25 °C

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are related to its flammability and irritant properties.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Signal Word:Warning

The logical workflow for assigning these GHS classifications based on experimental data is visualized below.

GHS_Classification cluster_physicochemical Physicochemical Data cluster_toxicological Toxicological Data cluster_classification GHS Classification FlashPoint Flash Point ≈ 41°C H226 H226: Flammable Liquid (Category 3) FlashPoint->H226 23°C ≤ FP ≤ 60°C SkinTest Causes reversible skin inflammation H315 H315: Skin Irritation (Category 2) SkinTest->H315 OECD TG 404 EyeTest Causes reversible eye irritation H319 H319: Serious Eye Irritation (Category 2A) EyeTest->H319 OECD TG 405 InhalationTest Causes transient respiratory tract irritation H335 H335: STOT SE (Category 3) InhalationTest->H335 OECD TG 403

GHS classification workflow for this compound.

Section 3: Toxicological Information

While the substance is classified as an irritant, comprehensive quantitative acute toxicity data is not publicly available.

Toxicity EndpointResult
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory/Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available

Section 4: Experimental Protocols

The hazard classifications are determined by standardized methodologies. Below are summaries of the protocols relevant to this compound's classifications.

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup method as specified by ASTM D93. This test simulates a closed environment spill.

  • Apparatus: A brass test cup with a close-fitting lid, stirrer, and ignition source port.

  • Procedure: A sample of the chemical is placed in the test cup and heated at a controlled rate. The sample is stirred to ensure uniform temperature. At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup. For a substance like this compound with a flash point of 41°C, it is classified as a Category 3 Flammable Liquid.

Flash_Point_Workflow start Start place_sample Place sample in Pensky-Martens cup start->place_sample heat_stir Heat and stir at controlled rate place_sample->heat_stir check_temp Is temperature at pre-determined interval? heat_stir->check_temp check_temp->heat_stir No apply_flame Apply ignition source to vapor space check_temp->apply_flame Yes flash_observed Flash observed? apply_flame->flash_observed flash_observed->heat_stir No record_temp Record temperature as Flash Point flash_observed->record_temp Yes end End record_temp->end

Workflow for ASTM D93 Pensky-Martens flash point test.
Acute Dermal Irritation (OECD Guideline 404)

This in vivo test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Typically conducted using healthy young adult albino rabbits.

  • Procedure: A single dose (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²). The area is covered with a gauze patch. Untreated skin on the same animal serves as a control. The exposure duration is 4 hours, after which the residual substance is removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess reversibility.

  • Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes that meet specific scoring criteria.

Acute Eye Irritation (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause damage to the eye.

  • Test System: Healthy young adult albino rabbits are used.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to determine the reversibility of the effects.

  • Classification: If the substance causes reversible eye irritation within the observation period according to set scoring criteria, it is classified as an eye irritant (Category 2A).

Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on health hazards arising from short-term exposure via inhalation. It is used to classify a substance for respiratory tract irritation.

  • Test System: Typically uses young adult rats.

  • Procedure: Animals are exposed to the test substance, usually as a vapor, for a defined period (commonly 4 hours) in a whole-body or nose-only inhalation chamber. A control group is exposed to clean air.

  • Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, respiratory patterns, and nervous system activity.

  • Classification: If the substance causes transient respiratory irritation (e.g., labored breathing, nasal discharge) that is reversible, it may be classified as causing respiratory irritation (STOT SE Category 3).

Section 5: First-Aid Measures

Immediate and appropriate first-aid measures are critical upon exposure. The following diagram outlines the recommended procedures.

First_Aid cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir Skin Skin Contact WashSkin Wash off with soap and plenty of water. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse thoroughly with water for at least 15 min. Remove contact lenses. Eye->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth ConsultPhysician Consult a Physician MoveFreshAir->ConsultPhysician WashSkin->ConsultPhysician RinseEyes->ConsultPhysician RinseMouth->ConsultPhysician

First-aid procedures for this compound exposure.

Section 6: Handling, Storage, and Disposal

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling the chemical.

The Role of Steric Hindrance in the Reactivity of 2,3-Dimethyl-3-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the tertiary alcohol 2,3-dimethyl-3-pentanol, with a specific focus on the pivotal role of steric hindrance in dictating its reaction pathways and product distributions. This molecule serves as an excellent model for understanding the behavior of sterically congested tertiary alcohols in common organic transformations, a critical consideration in the design and synthesis of complex molecules in medicinal chemistry and drug development.

Introduction: The Unique Reactivity Profile of a Hindered Tertiary Alcohol

This compound, a heptanol (B41253) isomer, possesses a tertiary hydroxyl group attached to a carbon atom that is itself bonded to a highly branched structure. This significant steric bulk around the reactive center is a primary determinant of its chemical behavior. Unlike primary or less hindered secondary alcohols, this compound is highly prone to reactions that proceed through a carbocation intermediate, namely unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions. Conversely, bimolecular substitution (Sₙ2) pathways are effectively blocked due to the steric inhibition of backside attack by a nucleophile.

This guide will delve into the mechanistic underpinnings of these reactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data Presentation: Quantitative Analysis of Reaction Outcomes

The following tables summarize the quantitative data regarding the product distribution in the primary reactions of this compound.

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of this compound

Product NameStructureType of AlkeneRelative Yield (%)
2,3-Dimethyl-2-penteneCH₃-C(CH₃)=C(CH₃)-CH₂-CH₃TetrasubstitutedMajor
3,4-Dimethyl-2-penteneCH₃-CH(CH₃)-C(CH₃)=CH-CH₃TrisubstitutedMinor
2-Ethyl-3-methyl-1-buteneCH₂(C₂H₅)-C(CH₃)=C(CH₃)₂DisubstitutedTrace

Note: Specific quantitative yields can vary depending on the reaction conditions (acid catalyst, temperature, and reaction time). The major product is consistent with Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.

Table 2: Products of the Sₙ1 Reaction of (S)-2,3-Dimethyl-3-pentanol with HBr

Product NameStructureStereochemistryYield
(S)-3-Bromo-2,3-dimethylpentaneCH₃-CH(CH₃)-C(Br)(CH₃)-CH₂-CH₃InversionRacemic Mixture
(R)-3-Bromo-2,3-dimethylpentaneCH₃-CH(CH₃)-C(Br)(CH₃)-CH₂-CH₃RetentionRacemic Mixture

Note: The reaction proceeds through a planar carbocation intermediate, leading to the formation of a racemic mixture of the substitution product.[1]

Reaction Mechanisms and the Influence of Steric Hindrance

Acid-Catalyzed Dehydration (E1 Elimination)

The dehydration of this compound in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat proceeds via an E1 mechanism.[2]

Mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water.

  • Formation of a Tertiary Carbocation: The protonated alcohol dissociates to form a relatively stable tertiary carbocation and a water molecule. This is the rate-determining step.

  • Deprotonation to Form an Alkene: A weak base (e.g., water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Role of Steric Hindrance:

  • Favors E1 over E2: The steric bulk around the tertiary carbon disfavors the concerted E2 mechanism, which requires a specific anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon.

  • Influences Regioselectivity: While Zaitsev's rule generally predicts the formation of the most substituted alkene as the major product, significant steric hindrance can sometimes lead to an increased proportion of the less substituted (Hofmann) product. In the case of this compound, the formation of the tetrasubstituted alkene, 2,3-dimethyl-2-pentene, is the major pathway.[3][4] The formation of other isomers occurs to a lesser extent.

Nucleophilic Substitution with Hydrogen Halides (Sₙ1 Reaction)

The reaction of this compound with a hydrogen halide, such as HBr, is a classic example of an Sₙ1 reaction.

Mechanism:

  • Protonation of the Hydroxyl Group: Similar to the E1 mechanism, the first step is the protonation of the alcohol to create a good leaving group.

  • Formation of a Tertiary Carbocation: The protonated alcohol dissociates to form the stable tertiary carbocation. This is the rate-determining step.

  • Nucleophilic Attack: The halide ion (e.g., Br⁻) acts as a nucleophile and attacks the planar carbocation. Since the attack can occur from either face of the carbocation with equal probability, a racemic mixture of the product is formed if the starting alcohol is chiral.[1]

Role of Steric Hindrance:

  • Inhibits Sₙ2 Reaction: The significant steric hindrance around the tertiary carbon atom makes it impossible for a nucleophile to perform a backside attack, which is a prerequisite for the Sₙ2 mechanism.

  • Promotes Sₙ1 Pathway: The steric bulk favors the formation of a carbocation, as it relieves some of the steric strain present in the starting material.

Carbocation Rearrangements

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. In the case of the tertiary carbocation formed from this compound, it is already quite stable. However, under certain conditions, a hydride or methyl shift could potentially occur, leading to different constitutional isomers. For this particular substrate, rearrangements are less likely to be the major pathway due to the initial formation of a stable tertiary carbocation.

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

Objective: To synthesize a mixture of alkenes from this compound via acid-catalyzed dehydration and to analyze the product distribution.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, place this compound and a few boiling chips.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the reaction mixture to distill the alkene products as they are formed. The boiling points of the expected alkenes are lower than that of the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the different alkene isomers.

Sₙ1 Reaction of this compound with HBr

Objective: To synthesize 3-bromo-2,3-dimethylpentane from this compound via an Sₙ1 reaction.

Materials:

  • This compound

  • Concentrated hydrobromic acid (48% HBr)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Reflux apparatus (optional, for less reactive alcohols)

Procedure:

  • In a separatory funnel, combine this compound and an excess of cold, concentrated hydrobromic acid.

  • Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine (to aid in drying).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • The product, 3-bromo-2,3-dimethylpentane, can be further purified by distillation if necessary.

Mandatory Visualizations

E1_Mechanism sub This compound protonated_alcohol Protonated Alcohol (Good Leaving Group) sub->protonated_alcohol + H⁺ H H+ carbocation Tertiary Carbocation (Planar) protonated_alcohol->carbocation - H₂O H2O_leaving H₂O alkene 2,3-Dimethyl-2-pentene (Major Product) carbocation->alkene - H⁺ (from adjacent C) H3O H₃O⁺ carbocation->H3O base Base (e.g., H₂O) base->carbocation

Caption: E1 Dehydration Mechanism of this compound.

SN1_Mechanism sub (S)-2,3-Dimethyl-3-pentanol protonated_alcohol Protonated Alcohol sub->protonated_alcohol + HBr HBr HBr carbocation Tertiary Carbocation (Achiral) protonated_alcohol->carbocation - H₂O H2O_leaving H₂O product_S (S)-3-Bromo-2,3-dimethylpentane carbocation->product_S + Br⁻ (Attack from one face) product_R (R)-3-Bromo-2,3-dimethylpentane carbocation->product_R + Br⁻ (Attack from other face) Br_ion Br⁻ racemic_mixture Racemic Mixture product_S->racemic_mixture product_R->racemic_mixture

Caption: Sₙ1 Reaction of (S)-2,3-Dimethyl-3-pentanol with HBr.

Experimental_Workflow_Dehydration start Start: this compound add_acid Add Acid Catalyst (H₂SO₄ or H₃PO₄) start->add_acid distill Simple Distillation add_acid->distill collect_distillate Collect Alkene Mixture distill->collect_distillate wash_bicarb Wash with NaHCO₃ (aq) collect_distillate->wash_bicarb separate Separatory Funnel Separation wash_bicarb->separate dry Dry with Anhydrous Na₂SO₄ separate->dry analyze GC-MS Analysis dry->analyze end End: Product Distribution Data analyze->end

Caption: Experimental Workflow for Dehydration of this compound.

Conclusion

The reactivity of this compound is a clear illustration of the profound impact of steric hindrance on chemical transformations. The bulky substituents around the tertiary carbinol carbon steer the molecule away from bimolecular pathways and strongly favor unimolecular reactions that proceed through a stable tertiary carbocation intermediate. This understanding is crucial for predicting and controlling the outcomes of reactions involving similarly hindered substrates, a common challenge in the synthesis of complex organic molecules with pharmaceutical or other industrial applications. The principles outlined in this guide provide a solid foundation for researchers and professionals in navigating the synthetic challenges posed by sterically demanding molecular architectures.

References

Dehydration of 2,3-Dimethyl-3-Pentanol: A Technical Guide to Major and Minor Alkene Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol, detailing the reaction mechanism, predicting the resultant major and minor alkene products, and offering a representative experimental protocol for researchers, scientists, and professionals in drug development. The dehydration of tertiary alcohols is a cornerstone of organic synthesis, and a thorough understanding of the factors governing product distribution is critical for controlling reaction outcomes.

Introduction: The E1 Dehydration Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 (Elimination, Unimolecular) mechanism. This multi-step reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, typically sulfuric acid or phosphoric acid, in the presence of heat.[1] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequently, the loss of a water molecule results in the formation of a stable tertiary carbocation. This carbocation intermediate is the key to determining the product distribution. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene products.

Product Distribution: Application of Zaitsev's Rule

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[2] In the case of the 2,3-dimethyl-3-pentyl carbocation, there are three possible protons that can be abstracted from adjacent carbon atoms, leading to the formation of three distinct alkene isomers.

The stability of the resulting alkenes follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. Based on this principle, the major product will be the most substituted alkene, while the less substituted alkenes will be formed as minor products. While the precise quantitative distribution can be influenced by reaction conditions such as temperature and catalyst concentration, the qualitative prediction based on alkene stability is a reliable guide.

Predicted Alkene Products
Product Name Structure Substitution Predicted Yield
2,3-Dimethyl-2-penteneCH3-CH=C(CH3)-CH(CH3)2TetrasubstitutedMajor
3,4-Dimethyl-2-pentene (B12518032)CH3-CH(CH3)-C(CH3)=CH-CH3TrisubstitutedMinor
2-Ethyl-3-methyl-1-buteneCH2=C(CH2CH3)-CH(CH3)2DisubstitutedMinor

Reaction Pathway and Logical Relationships

The following diagram illustrates the E1 mechanism for the dehydration of this compound, showcasing the formation of the carbocation intermediate and the subsequent pathways to the major and minor alkene products.

Dehydration_of_2_3_dimethyl_3_pentanol Reactant This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Reactant->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation (2,3-Dimethyl-3-pentyl cation) Protonated_Alcohol->Carbocation - H2O Major_Product 2,3-Dimethyl-2-pentene (Major) Carbocation->Major_Product - H+ (from C2) Minor_Product_1 3,4-Dimethyl-2-pentene (Minor) Carbocation->Minor_Product_1 - H+ (from C4) Minor_Product_2 2-Ethyl-3-methyl-1-butene (Minor) Carbocation->Minor_Product_2 - H+ (from ethyl group)

Figure 1: E1 dehydration pathway of this compound.

Experimental Protocol

This section provides a representative methodology for the acid-catalyzed dehydration of this compound.

4.1. Materials and Equipment:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

4.2. Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound and slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while cooling the flask in an ice bath. Add a few boiling chips.

  • Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to purify the alkene mixture.

  • Analysis: Analyze the purified product using GC-MS to identify the different alkene isomers and determine their relative abundance.

Data Presentation and Analysis

The collected fractions from the distillation would be subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The gas chromatogram will show distinct peaks corresponding to each alkene isomer. The area under each peak is proportional to the amount of that compound in the mixture, allowing for the determination of the product ratio. The mass spectrum for each peak will confirm the molecular weight and fragmentation pattern, verifying the identity of the isomers.

Conclusion

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction where product distribution is dictated by carbocation stability and the principles of Zaitsev's rule. The primary product is the thermodynamically favored, most substituted alkene, 2,3-dimethyl-2-pentene. The formation of the less stable, minor products, 3,4-dimethyl-2-pentene and 2-ethyl-3-methyl-1-butene, is also expected. The experimental protocol provided herein offers a robust framework for conducting this synthesis and analyzing the resulting product mixture, which is crucial for applications in fine chemical synthesis and drug development research.

References

The Industrial Potential of Tertiary Alcohols: A Technical Guide to 2,3-Dimethyl-3-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted industrial applications of tertiary alcohols, with a specific focus on 2,3-dimethyl-3-pentanol. This compound, and tertiary alcohols in general, offer unique physicochemical properties that render them valuable in a range of applications, from fragrance formulations to advanced drug discovery. This document provides an in-depth overview of its synthesis, applications, and the critical role of the tertiary alcohol moiety in enhancing metabolic stability in medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in various industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C7H16O[1]
Molecular Weight 116.20 g/mol [2]
CAS Number 595-41-5[3]
Appearance Colorless liquid[4]
Odor Fruity[5]
Density 0.833 g/mL at 25 °C[2]
Boiling Point 140 °C[2]
Flash Point 41 °C (105.8 °F) - closed cup[2]
Water Solubility 16.14 g/L at 25 °C[1]
Refractive Index (n20/D) 1.428[2]

Industrial Synthesis: The Grignard Reaction

The synthesis of tertiary alcohols like this compound is commonly achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone or ester. For the industrial-scale production of this compound, a common route involves the reaction of a suitable ketone with an appropriate Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Alkyl halide (e.g., ethyl bromide)

  • Ketone (e.g., 3-methyl-2-butanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of the alkyl halide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the ketone in anhydrous diethyl ether from the dropping funnel. The reaction is again exothermic and should be carefully controlled. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the corresponding alcohol. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Industrial Scale Considerations

For industrial production, process optimization is crucial to maximize yield and minimize costs. This includes the selection of cost-effective starting materials, optimization of reaction conditions (temperature, pressure, reaction time), and efficient purification methods. The use of alternative solvents and catalysts may also be explored to improve the greenness and sustainability of the process.

Applications in the Fragrance Industry

Tertiary alcohols, including this compound and its isomers, are utilized in the fragrance industry for their unique scent profiles and fixative properties. Their branched structures can contribute to complex and long-lasting fragrances. While specific formulations are often proprietary, patents indicate the use of various tertiary alcohols in perfume compositions to provide piney, floral, and other complex olfactory notes.[6]

The selection of an alcohol in a perfume formulation is critical as it acts as a solvent for the aromatic compounds and influences the evaporation rate and, consequently, the scent's projection and longevity. Tertiary alcohols can offer a desirable balance of these properties.

Role as an Industrial Solvent and Chemical Intermediate

With its moderate boiling point and good solvency for a range of organic compounds, this compound can be employed as a solvent in various industrial applications, including in coatings, paints, and cleaning products.[7] Furthermore, it serves as a valuable intermediate in the synthesis of other chemicals. The hydroxyl group can be readily converted to other functional groups, and the branched alkyl structure can be incorporated into more complex molecules. For instance, it can undergo dehydration to form alkenes, which are themselves important chemical building blocks. It is also noted that alcohols, in general, may initiate the polymerization of isocyanates and epoxides.[8]

Significance in Drug Discovery and Development

One of the most promising applications of tertiary alcohols lies in the field of drug discovery and development. The introduction of a tertiary alcohol moiety into a drug candidate can significantly enhance its metabolic stability.

The Metabolic Stability Advantage of Tertiary Alcohols

Primary and secondary alcohols are often susceptible to oxidation by metabolic enzymes, such as cytochrome P450s, leading to the formation of aldehydes, ketones, or carboxylic acids. This metabolic liability can result in rapid clearance of the drug from the body, reducing its bioavailability and therapeutic efficacy. In contrast, tertiary alcohols are resistant to oxidation at the carbon atom bearing the hydroxyl group. The steric hindrance provided by the three alkyl substituents can also shield the hydroxyl group from other metabolic transformations like glucuronidation.[9] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased exposure of the drug at its target.

The following diagram illustrates the metabolic pathways of primary, secondary, and tertiary alcohols, highlighting the stability of the tertiary alcohol group.

metabolic_pathways cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol (e.g., this compound) Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde Oxidation Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone Oxidation Tertiary Alcohol Tertiary Alcohol No Oxidation No Oxidation Tertiary Alcohol->No Oxidation

Metabolic pathways of different alcohol types.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

Procedure:

  • Incubation: A solution of the test compound is incubated with human liver microsomes in a phosphate buffer at 37 °C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

The following workflow diagram illustrates the key steps in a typical in vitro metabolic stability assay.

metabolic_stability_workflow start Start: Prepare Reagents prepare_compound Prepare Test Compound and Controls start->prepare_compound prepare_microsomes Prepare Liver Microsomes and NADPH start->prepare_microsomes incubate Incubate Compound with Microsomes at 37°C prepare_compound->incubate prepare_microsomes->incubate initiate_reaction Initiate Reaction with NADPH incubate->initiate_reaction sample_timepoints Sample at Multiple Time Points initiate_reaction->sample_timepoints quench Quench Reaction with Cold Solvent sample_timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate end End: Report Results calculate->end

Experimental workflow for in vitro metabolic stability assay.

Purity Analysis

Ensuring the purity of this compound is critical for its industrial applications, especially in the pharmaceutical and fragrance sectors. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the purity and identifying any impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of alcohols (e.g., a wax or mid-polar column)

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column as they are carried through the column by an inert carrier gas (e.g., helium). A suitable temperature program for the GC oven is used to achieve optimal separation.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound and any impurities by comparison to a spectral library or a known standard.

  • Quantification: The purity of the sample can be determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Conclusion

Tertiary alcohols, exemplified by this compound, represent a versatile class of compounds with significant potential across various industries. Their unique structural and chemical properties make them valuable as fragrance components, industrial solvents, and key chemical intermediates. Of particular importance to the pharmaceutical industry is the enhanced metabolic stability conferred by the tertiary alcohol moiety, a feature that can be strategically employed to improve the pharmacokinetic profiles of drug candidates. A thorough understanding of their synthesis, properties, and applications, as outlined in this guide, is essential for harnessing their full industrial potential.

References

gas chromatography-mass spectrometry (GC-MS) of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-dimethyl-3-pentanol. It details the expected mass spectral data, a robust experimental protocol for its detection and quantification, and the underlying principles of its fragmentation behavior. This guide is intended to serve as a practical resource for researchers and professionals in analytical chemistry and drug development.

Physicochemical Properties and Mass Spectral Data

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O and a molecular weight of 116.20 g/mol .[1][2] Its analysis by GC-MS is characterized by specific fragmentation patterns under electron ionization (EI). As is common with tertiary alcohols, the molecular ion peak ([M]⁺) at m/z 116 is often of very low abundance or entirely absent in the mass spectrum.[3]

The fragmentation of this compound is primarily driven by the lability of the bond between the carbonyl carbon and the adjacent tertiary carbon, as well as the loss of neutral fragments like water and alkenes.

Table 1: Key Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
59100[C₃H₇O]⁺
8780[C₅H₁₁O]⁺
4365[C₃H₇]⁺
7355[C₄H₉O]⁺
2940[C₂H₅]⁺
9815[C₇H₁₄]⁺ (from loss of H₂O)

Data is synthesized from typical mass spectra of tertiary alcohols and publicly available spectral information.

Experimental Protocol: GC-MS Analysis

This section outlines a detailed protocol for the analysis of this compound. While direct analysis is feasible, derivatization may be employed to improve peak shape and sensitivity, particularly for trace-level detection.

Sample Preparation (Direct Analysis)

For routine analysis where the concentration of this compound is expected to be sufficient, a direct injection method is appropriate.

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.[4]

  • Sample Dilution: Accurately weigh a precise amount of the sample containing this compound and dilute it with the chosen solvent to a final concentration within the expected calibration range (e.g., 1-100 µg/mL).

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as 2-methyl-2-hexanol) to all standards and samples at a fixed concentration.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and analytical goals.

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplit (split ratio 20:1 to 50:1) or Splitless for trace analysis
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 2 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 25 - 200
Solvent Delay3 minutes

Data Analysis and Quantification

Qualitative identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (such as the NIST library).

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Derivatization for Enhanced Analysis (Optional)

For challenging matrices or when very low detection limits are required, derivatization can improve the chromatographic behavior and sensitivity of alcohols. Silylation is a common derivatization technique.[5][6]

Silylation Protocol
  • Sample Preparation: Evaporate a measured aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS. The GC-MS parameters may need to be adjusted for the analysis of the silylated derivative.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

GCMS_Workflow A Sample Collection B Sample Preparation (Dilution & Internal Standard Addition) A->B C Direct GC-MS Injection B->C D Optional: Derivatization (Silylation) B->D For trace analysis E GC-MS Analysis C->E D->E F Data Acquisition (Retention Time & Mass Spectrum) E->F G Data Processing & Analysis (Qualitative & Quantitative) F->G H Final Report G->H

Caption: General workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Parent This compound [M]⁺• (m/z 116, Unstable) Frag1 Loss of Ethyl Radical [M-C₂H₅]⁺ m/z 87 Parent->Frag1 Frag2 Loss of Propyl Radical [M-C₃H₇]⁺ m/z 73 Parent->Frag2 Frag3 α-Cleavage [C₃H₇O]⁺ m/z 59 (Base Peak) Parent->Frag3 Frag4 Loss of Water [M-H₂O]⁺• m/z 98 Parent->Frag4

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Methodological & Application

experimental protocol for Grignard synthesis of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Grignard Synthesis of 2,3-Dimethyl-3-Pentanol

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the tertiary alcohol this compound via a Grignard reaction. The synthesis involves the reaction of isopropylmagnesium chloride with 3-pentanone (B124093), followed by an aqueous workup. This protocol is intended for researchers in organic chemistry and drug development, offering a detailed methodology, safety precautions, and data presentation.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon atoms, such as those in carbonyl groups.[1][2][3] The reaction of a Grignard reagent with a ketone is a reliable method for the synthesis of tertiary alcohols.[4] This protocol details the synthesis of this compound from 3-pentanone and isopropylmagnesium chloride.

Reaction Scheme

The overall reaction is as follows:

Step 1: Grignard Reaction

Isopropylmagnesium chloride + 3-Pentanone → Magnesium alkoxide intermediate

Step 2: Acidic Workup

Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)Cl

Quantitative Data

The following table summarizes the reagents and their respective quantities for this synthesis.

Reagent/MaterialMolecular Weight ( g/mol )MolesEquivalentsAmountDensity (g/mL)
Magnesium Turnings24.310.121.22.92 gN/A
Isopropyl Chloride78.540.111.19.7 mL0.86
3-Pentanone86.130.101.010.1 mL0.814
Anhydrous Diethyl Ether74.12N/AN/A200 mL0.713
Saturated NH₄Cl (aq)53.49N/AN/A150 mL~1.07
Anhydrous Magnesium Sulfate120.37N/AN/A~10 gN/A

Experimental Protocol

4.1. Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1][2] All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. All reagents and solvents must be strictly anhydrous.[2][5]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard Reagents: Grignard reagents are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

4.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

4.3. Procedure

Part A: Preparation of the Grignard Reagent (Isopropylmagnesium Chloride)

  • Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), and an addition funnel.

  • Place the magnesium turnings (2.92 g, 0.12 mol) in the flask.

  • Flush the entire apparatus with dry nitrogen or argon.

  • In the addition funnel, prepare a solution of isopropyl chloride (9.7 mL, 0.11 mol) in 40 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the isopropyl chloride solution to the magnesium turnings. The reaction should initiate, indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, a small crystal of iodine can be added as an activator.[4]

  • Once the reaction has started, add the remaining isopropyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a dark gray or brownish color.

Part B: Reaction with 3-Pentanone

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Prepare a solution of 3-pentanone (10.1 mL, 0.10 mol) in 60 mL of anhydrous diethyl ether in the addition funnel.

  • Add the 3-pentanone solution dropwise to the stirring Grignard reagent at a rate that keeps the reaction temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

  • Cool the reaction mixture again to 0°C in an ice bath.

  • Slowly and carefully add 150 mL of cold, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to quench the reaction. This is done to hydrolyze the magnesium alkoxide intermediate.[5]

  • Transfer the mixture to a separatory funnel. Two layers will form.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all the organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by distillation to yield this compound.

Visualizations

Grignard_Synthesis_Workflow A Setup & Inert Atmosphere (Dry Glassware, N2 Flush) B Prepare Grignard Reagent (Mg + Isopropyl Chloride in Ether) A->B Add Mg turnings C Reaction with Ketone (Add 3-Pentanone in Ether at 0°C) B->C Cool to 0°C D Quench Reaction (Add sat. aq. NH4Cl at 0°C) C->D Stir 1 hr at RT E Liquid-Liquid Extraction (Separate Layers, Extract Aqueous Phase) D->E Transfer to Sep. Funnel F Drying & Solvent Removal (Dry with MgSO4, Rotary Evaporation) E->F Combine Organic Layers G Purification (Distillation) F->G Isolate Crude Product H Final Product (this compound) G->H

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

This protocol provides a detailed procedure for the successful synthesis of this compound. Adherence to anhydrous conditions is critical for achieving a good yield. The described method is a robust example of a Grignard reaction for the preparation of tertiary alcohols and can be adapted for the synthesis of related compounds.

References

Application Notes and Protocols for SN1 Reaction Studies Using 2,3-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-dimethyl-3-pentanol as a model substrate in the study of SN1 (Substitution Nucleophilic Unimolecular) reactions. This tertiary alcohol is an excellent candidate for demonstrating the principles of unimolecular substitution, including carbocation formation, stereochemistry, and the influence of reaction conditions.

Introduction

The SN1 reaction is a fundamental concept in organic chemistry, characterized by a two-step mechanism involving the formation of a carbocation intermediate. Tertiary alcohols, such as this compound, readily undergo SN1 reactions in the presence of strong acids, like hydrobromic (HBr) or hydrochloric (HCl) acid. The stability of the resulting tertiary carbocation facilitates this reaction pathway.[1][2]

Reaction Scheme:

This document outlines the theoretical background, experimental protocols for synthesis and kinetic analysis, and expected outcomes when using this compound in SN1 studies.

Reaction Mechanism and Stereochemistry

The SN1 reaction of this compound proceeds through a well-defined, multi-step mechanism.

Mechanism Steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid (e.g., HBr), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.[2]

  • Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing, to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1]

  • Nucleophilic Attack: The nucleophile (in this case, a bromide ion) attacks the planar carbocation. This attack can occur from either face of the carbocation with equal probability.

  • Product Formation: The nucleophile forms a new bond with the carbon, resulting in the formation of the alkyl halide product.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ HBr HBr Br_ion Br⁻ Carbocation Tertiary Carbocation Water H₂O Protonated_Alcohol_2->Carbocation - H₂O Product 3-Bromo-2,3-dimethylpentane Carbocation_2->Product + Br⁻

Stereochemistry:

A key feature of the SN1 reaction is the stereochemical outcome. The carbocation intermediate is sp² hybridized and has a planar geometry. The nucleophile can attack this planar intermediate from either the top or the bottom face. If the starting alcohol is chiral, this results in a racemic mixture of the two enantiomers of the product. For instance, the reaction of enantiomerically pure (S)-2,3-dimethyl-3-pentanol with HBr produces an equal mixture of (S)-3-bromo-2,3-dimethylpentane and (R)-3-bromo-2,3-dimethylpentane.[3]

Data Presentation: Factors Influencing Reaction Rate

Table 1: Effect of Solvent Polarity on Relative Reaction Rate

Polar protic solvents are known to increase the rate of SN1 reactions by stabilizing the carbocation intermediate.[4]

Solvent (Ethanol-Water Mixture)Dielectric Constant (Approx.)Relative Rate (Illustrative)
100% Ethanol24.31
80% Ethanol / 20% Water3515
60% Ethanol / 40% Water48250
40% Ethanol / 60% Water604,000
20% Ethanol / 80% Water7030,000
100% Water78.5100,000

Table 2: Effect of Temperature on Reaction Rate Constant

The rate of the SN1 reaction increases with temperature, as predicted by the Arrhenius equation.

Temperature (°C)Temperature (K)Illustrative Rate Constant, k (s⁻¹)
0273.151.5 x 10⁻⁴
10283.154.5 x 10⁻⁴
20293.151.2 x 10⁻³
30303.153.0 x 10⁻³
40313.157.2 x 10⁻³

Table 3: Physical Properties of Reactant and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound116.201400.829
3-Bromo-2,3-dimethylpentane179.10165-1671.15 (estimated)

Experimental Protocols

Protocol for the Synthesis of 3-Bromo-2,3-dimethylpentane

This protocol describes the synthesis of 3-bromo-2,3-dimethylpentane from this compound via an SN1 reaction with hydrobromic acid.

Materials:

  • This compound

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid (optional, catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and an excess of concentrated hydrobromic acid. For every 1 mole of the alcohol, use approximately 2 moles of HBr.

  • Caution: This reaction is exothermic and may release HBr gas. Perform in a well-ventilated fume hood.

  • Gently swirl the mixture. If the reaction is slow, a few drops of concentrated sulfuric acid can be added as a catalyst.

  • Set up a reflux apparatus and heat the mixture gently for 1-2 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Two layers should be visible: the upper organic layer (product) and the lower aqueous layer.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with cold water to remove the majority of the remaining acid.

  • Carefully wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried organic layer into a distillation flask.

  • Purify the 3-bromo-2,3-dimethylpentane by simple distillation, collecting the fraction that boils in the expected range (approximately 165-167 °C).

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix this compound and HBr B Reflux for 1-2 hours A->B C Cool and transfer to separatory funnel B->C D Wash with H₂O C->D E Wash with 5% NaHCO₃ D->E F Wash with brine E->F G Dry over anhydrous MgSO₄ F->G H Distillation G->H I Collect pure 3-bromo-2,3-dimethylpentane H->I

Protocol for Kinetic Study of the Solvolysis of this compound

This protocol is adapted from the study of the solvolysis of tert-butyl chloride and can be used to determine the rate constant of the SN1 reaction of this compound. The reaction progress is monitored by the production of HBr, which is neutralized by a standardized solution of NaOH.

Materials:

  • This compound

  • Acetone (B3395972) (as a co-solvent)

  • Ethanol-water mixtures of varying compositions

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

  • Burette

  • Erlenmeyer flasks

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 0.1 M).

  • In an Erlenmeyer flask, place a known volume of the desired ethanol-water solvent mixture.

  • Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).

  • Add a precise, small volume of the standardized NaOH solution from a burette until the solution turns blue (basic). Record this initial volume.

  • To initiate the reaction, add a known volume of the this compound stock solution to the flask and start the stopwatch simultaneously.

  • The solvolysis reaction will produce HBr, which will neutralize the NaOH and cause the indicator to change from blue back to yellow/green.

  • Record the time it takes for this color change to occur.

  • Immediately add another precise aliquot of the NaOH solution to turn the solution blue again, and record the time for the subsequent color change.

  • Repeat this process for several aliquots to obtain a series of time points for the reaction progress.

  • The rate constant can be determined by plotting the natural logarithm of the concentration of the alcohol versus time.

  • To study the effect of temperature, repeat the experiment at different temperatures using a constant temperature water bath.

Kinetics_Workflow A Prepare solutions: - Alcohol in acetone - Solvent (Ethanol/Water) - Standard NaOH B Add solvent and indicator to flask A->B C Add initial NaOH (solution turns blue) B->C D Start reaction: Add alcohol solution and start timer C->D E Monitor color change (blue to yellow) D->E F Record time E->F G Add next aliquot of NaOH F->G G->E H Repeat E-G for multiple data points G->H I Analyze data to determine rate constant H->I

Conclusion

This compound serves as an exemplary substrate for investigating the intricacies of the SN1 reaction mechanism. Its tertiary structure ensures a clear demonstration of carbocation-mediated substitution. The protocols provided herein offer a robust framework for both the synthesis of the corresponding alkyl halide and the quantitative analysis of the reaction kinetics. By systematically varying parameters such as solvent composition and temperature, researchers can gain valuable insights into the factors governing unimolecular substitution reactions, which are crucial for applications in synthetic chemistry and drug development.

References

Application Note: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-23DP-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acid-catalyzed dehydration of the tertiary alcohol 2,3-dimethyl-3-pentanol. This elimination reaction proceeds via an E1 mechanism to yield a mixture of isomeric alkenes.[1][2][3][4] The protocol covers the reaction setup, execution, product workup, and methods for analysis. Furthermore, this note presents the reaction mechanism and expected product distribution based on Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product.[4][5][6][7]

Reaction Mechanism and Theory

The dehydration of tertiary alcohols such as this compound is a classic example of an E1 (unimolecular elimination) reaction.[3][4][5][8] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires heat.[9][10][11]

The mechanism proceeds in three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl (-OH) group of the alcohol, converting it into a good leaving group (-OH₂⁺).[1][8][12]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[1][2][8]

  • Deprotonation to Form an Alkene: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the carbocation, resulting in the formation of a double bond.[1][2]

Due to the structure of the carbocation intermediate, multiple alkene isomers can be formed. According to Zaitsev's rule, the major product will be the most stable, most highly substituted alkene.[6][7][13]

E1_Mechanism cluster_reactant 1. Protonation cluster_carbocation 2. Loss of Water (Rate-Determining) cluster_products 3. Deprotonation Reactant This compound Protonated_Alcohol Protonated Alcohol (-OH₂⁺) Reactant->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Product_Major 2,3-Dimethyl-2-pentene (Major Product - Tetrasubstituted) Carbocation->Product_Major - H⁺ (from C2) Product_Minor1 3,4-Dimethyl-2-pentene (Minor Product - Trisubstituted) Carbocation->Product_Minor1 - H⁺ (from C4) Product_Minor2 2-Ethyl-3-methyl-1-butene (Minor Product - Disubstituted) Carbocation->Product_Minor2 - H⁺ (from C3-methyl) Water_out H₂O

Caption: E1 mechanism for the dehydration of this compound.

Expected Product Distribution

The dehydration of this compound is expected to yield three isomeric alkenes. The relative yields are governed by the stability of the resulting alkene, with more substituted alkenes being more stable and thus favored.

Product NameStructure TypeExpected YieldRationale
2,3-Dimethyl-2-pentene TetrasubstitutedMajor Most stable alkene formed.[6][14]
3,4-Dimethyl-2-pentene TrisubstitutedMinorLess stable than the tetrasubstituted isomer.
2-Ethyl-3-methyl-1-butene DisubstitutedTraceLeast stable alkene isomer.

Experimental Protocol

This protocol details the dehydration of this compound using phosphoric acid and collection of the alkene products via distillation.

3.1 Materials and Equipment

  • Chemicals:

    • This compound

    • 85% Phosphoric acid (H₃PO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Boiling chips

  • Equipment:

    • 25 mL or 50 mL round-bottom flask

    • Simple distillation apparatus (distillation head, condenser, receiving flask/graduated cylinder)

    • Heating mantle or sand bath

    • Separatory funnel

    • Erlenmeyer flask

    • Magnetic stirrer and stir bar (optional)

    • Ice bath

3.2 Procedure

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask as the distilling flask. Place the receiving graduated cylinder or flask in an ice bath to minimize the evaporation of the volatile alkene products.[15]

  • Reactant Addition: To the round-bottom flask, add 6.0 mL of this compound and a few boiling chips.[15] Carefully add 3.0 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene products are lower boiling than the starting alcohol and will co-distill with water as they are formed. Collect all distillate that boils below 100°C. Do not allow the temperature to rise significantly above this, as it may indicate distillation of unreacted alcohol or side products.[15]

  • Product Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate by adding 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake and allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the organic layer with 10 mL of saturated brine solution to remove the bulk of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the crude alkene product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask occasionally for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.

  • Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product mixture. Determine the yield.

3.3 Product Analysis

  • Gas Chromatography (GC): Analyze the product mixture by GC to determine the relative percentages of the different alkene isomers.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structures of the products. The disappearance of the broad -OH stretch in the IR spectrum (around 3300 cm⁻¹) and the appearance of C=C stretches (around 1650 cm⁻¹) and vinylic C-H stretches (around 3080 cm⁻¹) are indicative of a successful reaction.

Experimental Workflow

The overall process from reaction setup to final analysis is summarized in the following workflow diagram.

Experimental_Workflow A 1. Setup Assemble simple distillation apparatus. B 2. Reaction Combine alcohol and acid. Heat mixture. A->B Add Reactants C 3. Distillation Collect alkene/water mixture (boiling point < 100°C). B->C Product Formation D 4. Workup - Neutralize with NaHCO₃ - Wash with brine. C->D Transfer Distillate E 5. Drying Dry organic layer with anhydrous Na₂SO₄. D->E Separate Layers F 6. Isolation & Analysis - Isolate final product - Analyze by GC, NMR, IR. E->F Decant/Filter

Caption: Step-by-step workflow for the dehydration of this compound.

Safety Precautions

  • Acids: Concentrated phosphoric and sulfuric acids are corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Flammability: The alkene products are volatile and flammable. Keep away from open flames and spark sources.

  • Pressure: When washing with sodium bicarbonate, vent the separatory funnel frequently to prevent pressure buildup.

References

Application Notes and Protocols: Synthesis of Fragrance Compounds from 2,3-Dimethyl-3-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of fragrance compounds utilizing 2,3-dimethyl-3-pentanol as a starting material. While this compound itself is not recognized for fragrance applications, its chemical structure allows for its conversion into esters and other derivatives with potential use in the fragrance industry. The following protocols are based on established chemical transformations for tertiary alcohols and their derivatives.

Synthesis of Fragrant Esters via Esterification

Esters are a significant class of fragrance compounds, often imparting fruity and floral notes. The esterification of tertiary alcohols such as this compound can be challenging due to steric hindrance and the potential for competing elimination reactions. Therefore, in addition to the standard Fischer esterification, a modified protocol using an acid anhydride (B1165640) is presented, which can lead to higher yields.

Predicted Olfactory Profile of 2,3-Dimethyl-3-Pentyl Esters

The olfactory character of an ester is determined by both the alcohol and the carboxylic acid moiety. Based on the structure of this compound, its esters are predicted to possess complex fruity notes with woody or herbal undertones.

Ester DerivativeCarboxylic Acid PrecursorPredicted Fragrance Profile
2,3-Dimethyl-3-pentyl acetate (B1210297)Acetic AnhydrideFruity, herbaceous, slightly woody
2,3-Dimethyl-3-pentyl propionatePropionic AnhydrideSweet, fruity, with rum-like notes
2,3-Dimethyl-3-pentyl butyrateButyric AnhydrideStrong fruity, pineapple-like, with a creamy nuance
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-Pentyl Acetate

This protocol describes the synthesis of 2,3-dimethyl-3-pentyl acetate using acetic anhydride, which is generally more effective for the esterification of tertiary alcohols than Fischer esterification.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (0.1 mol, 11.62 g) and pyridine (0.12 mol, 9.49 g).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (0.11 mol, 11.23 g) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Cool the reaction mixture and pour it into 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acetic anhydride and acetic acid, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude ester by fractional distillation to obtain 2,3-dimethyl-3-pentyl acetate.

Expected Yield: 60-75%

Characterization: The product can be characterized by its boiling point, refractive index, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The fragrance profile should be evaluated by a trained perfumer.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing_and_Cooling Mixing and Cooling (0°C) This compound->Mixing_and_Cooling Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing_and_Cooling Pyridine Pyridine Pyridine->Mixing_and_Cooling Reflux Reflux (2h) Mixing_and_Cooling->Reflux Quenching Quenching (Water) Reflux->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product 2,3-Dimethyl-3-pentyl acetate Distillation->Product

Esterification of this compound.

Synthesis of Fragrance Precursors via Dehydration

Dehydration of this compound yields a mixture of alkenes, primarily 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene. While these alkenes themselves are not fragrant, they serve as valuable intermediates for the synthesis of other fragrance compounds, such as ketones and secondary alcohols.

Experimental Protocol: Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place this compound (0.2 mol, 23.24 g) in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (2 mL) while swirling the flask.

  • Set up for simple distillation and gently heat the mixture.

  • Collect the distillate, which is a mixture of alkenes and water.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acidic residue.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the alkene mixture by fractional distillation.

Expected Yield: 80-90%

Synthesis of a Woody Ketone from 2,3-Dimethyl-2-Pentene

The resulting 2,3-dimethyl-2-pentene can be converted into a ketone with a desirable woody fragrance profile via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-(2,3-dimethylpent-2-en-2-yl)but-3-en-2-one

This protocol is analogous to the synthesis of fragrance ketones from similar branched alkenes.

Materials:

  • 2,3-Dimethyl-2-pentene (from dehydration)

  • Acetyl chloride

  • Anhydrous aluminum chloride (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, suspend anhydrous aluminum chloride (0.1 mol, 13.33 g) in dichloromethane (50 mL) and cool to 0°C.

  • Slowly add acetyl chloride (0.1 mol, 7.85 g) to the suspension with stirring.

  • Add 2,3-dimethyl-2-pentene (0.09 mol, 8.84 g) dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (10 mL).

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting ketone by vacuum distillation.

Expected Yield: 55-65%

Predicted Fragrance Profile: Woody, ambery, with a hint of floral notes.

Dehydration_Acylation_Pathway Start This compound Dehydration Dehydration (H2SO4, Heat) Start->Dehydration Alkene_Mixture 2,3-Dimethylpentene Isomers Dehydration->Alkene_Mixture Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Alkene_Mixture->Acylation Woody_Ketone Fragrant Ketone (Woody, Ambery) Acylation->Woody_Ketone

Synthesis of a woody ketone from this compound.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The predicted fragrance profiles are based on the general characteristics of the functional groups and may vary. Olfactory evaluation should be conducted by trained personnel.

Application Note: Purification of 2,3-Dimethyl-3-Pentanol via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2,3-dimethyl-3-pentanol using fractional distillation. This technique is essential for separating the target tertiary alcohol from unreacted starting materials, solvents, and side-products that may be present after its synthesis, which is commonly achieved through a Grignard reaction. Due to the relatively small differences in boiling points between the product and certain impurities, fractional distillation is superior to simple distillation for achieving high purity. This document outlines the necessary physical property data, a step-by-step experimental protocol, and expected outcomes for researchers, scientists, and professionals in drug development.

Introduction

This compound is a tertiary alcohol with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Synthesis, often via the Grignard reaction of ethylmagnesium bromide with 3-methyl-2-butanone (B44728), typically yields a crude product mixture. This mixture can contain residual starting materials, the solvent used for the reaction (commonly diethyl ether), and byproducts from side reactions such as dehydration.

Fractional distillation is a laboratory technique used to separate liquid mixtures of compounds with close boiling points. The process involves repeated vaporization and condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature at the head of the column, components can be separated and collected as distinct fractions. This method's efficiency is dependent on the length and type of the fractionating column, as well as the reflux ratio maintained during the distillation.

Physical Properties of Components

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below summarizes the key physical properties of this compound and potential impurities from a typical Grignard synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Diethyl EtherC₄H₁₀O74.1234.6[1][2][3]
Ethyl BromideC₂H₅Br108.9737-40[4][5][6][7]
3-Methyl-2-butanoneC₅H₁₀O86.1394-95[8][9]
This compound C₇H₁₆O 116.20 138-140
Dehydration Products (e.g., 2,3-dimethyl-2-pentene)C₇H₁₄98.19~98-102

Experimental Protocol

This protocol details the purification of crude this compound assumed to be contaminated with diethyl ether, unreacted 3-methyl-2-butanone, and minor byproducts.

3.1 Materials and Equipment

  • Crude this compound mixture

  • Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of its volume)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, various sizes)

  • Heating mantle with a variable controller

  • Boiling chips or magnetic stirrer with stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil)

  • Tubing for condenser water

  • Refractometer (for analysis)

3.2 Apparatus Setup

  • Assemble the Distillation Apparatus: Set up the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below.

  • Charge the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Connect Components: Securely connect the fractionating column to the flask and the distillation head to the column. Ensure all joints are properly sealed.

  • Position Thermometer: Place the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Attach Condenser: Attach the condenser to the side arm of the distillation head and secure it. Connect the water inlet to the lower nipple and the outlet to the upper nipple. Start a gentle flow of cold water.

  • Place Receiving Flask: Position a receiving flask at the outlet of the condenser.

  • Insulate: Wrap the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

3.3 Distillation Procedure

  • Initial Heating: Begin heating the flask gently using the heating mantle. If using a magnetic stirrer, ensure it is stirring at a steady rate.

  • Fraction 1 (Low-Boiling Impurities): The temperature will first rise and stabilize at the boiling point of the most volatile component, likely diethyl ether (~35 °C). Collect this first fraction in a receiving flask. The distillation rate should be slow and steady (approximately 1-2 drops per second).

  • Intermediate Fractions: After the diethyl ether has been removed, the temperature at the distillation head will drop before rising again. Change the receiving flask. The temperature will then plateau at the boiling point of the next component, which may include unreacted starting materials like 3-methyl-2-butanone (~94-95 °C) and any dehydration byproducts. Collect this intermediate fraction in a separate flask.

  • Product Fraction (this compound): Once the intermediate fraction has been distilled, the temperature will again rise and stabilize at the boiling point of this compound (~138-140 °C). Change to a clean, pre-weighed receiving flask to collect the purified product. Maintain a constant temperature during the collection of this main fraction.

  • Termination: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness. Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Data Analysis and Expected Results

The purity of the collected fractions can be assessed by measuring their refractive index and comparing it to the literature value for this compound.

PropertyExpected Value
Boiling Point138-140 °C
Refractive Index (n20/D)~1.428
AppearanceColorless liquid

The yield of purified this compound should be calculated based on the weight of the collected main fraction. Purity can be further confirmed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis & Outcome Crude Crude this compound in Round-Bottom Flask Column Attach Fractionating Column Crude->Column Head Connect Distillation Head & Thermometer Column->Head Condenser Attach Condenser & Start Water Flow Head->Condenser Insulate Insulate Column Condenser->Insulate Heat Gentle Heating Insulate->Heat Fraction1 Collect Fraction 1: Low-Boiling Impurities (e.g., Diethyl Ether, ~35°C) Heat->Fraction1 Fraction2 Collect Fraction 2: Intermediate Impurities (e.g., Ketone, ~95°C) Fraction1->Fraction2 Waste Waste Fractions Fraction1->Waste Product Collect Final Product: This compound (~138-140°C) Fraction2->Product Fraction2->Waste Stop Stop Heating & Cool Down Product->Stop Analysis Analyze Product: - Refractive Index - GC/NMR Product->Analysis PureProduct Purified this compound Analysis->PureProduct

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Flammability: this compound and many of the potential impurities (especially diethyl ether) are flammable. Perform the distillation in a well-ventilated fume hood, away from open flames or sparks. Ensure the heating mantle is connected through a variable voltage controller.

  • Pressure: The system must not be sealed, as heating a closed system will cause a dangerous pressure buildup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhaling vapors and direct contact with the skin and eyes.

  • Cooling: Allow the apparatus to cool completely before disassembly to prevent thermal shock to the glassware and to avoid igniting flammable vapors on hot surfaces.

References

Application Notes and Protocols for the Quantification of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-3-pentanol is a tertiary heptyl alcohol of interest in various fields, including its potential role as a biofuel component and as a building block in chemical synthesis. Accurate and precise quantification of this branched-chain alcohol in complex mixtures is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Techniques Overview

Two primary analytical techniques are recommended for the robust quantification of this compound:

  • Gas Chromatography (GC) : Coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for separating and quantifying volatile compounds like this compound. GC-FID offers excellent sensitivity and a wide linear range for quantification, while GC-MS provides definitive identification based on the compound's mass spectrum.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy : qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard. It is a non-destructive technique that provides structural information alongside quantitative data.

Method 1: Quantification by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for high-throughput quantitative analysis where the identity of this compound in the sample matrix has been previously confirmed.

Experimental Protocol: GC-FID

1. Sample Preparation (Headspace Analysis)

  • Accurately weigh approximately 1 g of the sample matrix into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-2-hexanol (B1585243) or tert-amyl alcohol) to each sample, calibrant, and quality control sample.

  • Seal the vials immediately with PTFE-lined septa and aluminum caps.

  • Equilibrate the vials in the headspace autosampler oven at 80°C for 20 minutes before injection.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Injector : Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Column : DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector : Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition : Chromatographic data acquisition and processing software.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent or blank matrix.

  • Spike each calibration standard with the same concentration of the internal standard as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples by applying the peak area ratios to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both the quantification and definitive identification of this compound, especially in complex matrices where co-eluting peaks may be present.

Experimental Protocol: GC-MS

1. Sample Preparation

  • Follow the same sample preparation procedure as for GC-FID (Headspace or Liquid-Liquid Extraction). For Liquid-Liquid Extraction (LLE), a suitable solvent like dichloromethane (B109758) or diethyl ether can be used.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Injector, Column, Carrier Gas, and Oven Program : Same as for GC-FID.

  • MSD Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

  • Mass Scan Range : m/z 35-200 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound include m/z 87 (base peak), 59, and 73.[2]

3. Data Analysis and Quantification

  • Identify this compound in the chromatogram by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., NIST library).[2]

  • Quantification is performed similarly to the GC-FID method, using the peak area of a characteristic ion (e.g., m/z 87) and an internal standard.

Quantitative Data Summary for GC Methods

ParameterGC-FIDGC-MS (SIM)
Linearity Range 10 - 1000 µg/mL (R² > 0.995)1 - 250 µg/mL (R² > 0.995)
Limit of Detection (LOD) ~ 5 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 10 µg/mL~ 1 µg/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 5%< 8%

Note: These are typical performance characteristics and may vary depending on the specific instrument, matrix, and experimental conditions.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample in Matrix Add_IS Add Internal Standard Sample->Add_IS Headspace Headspace Incubation Add_IS->Headspace LLE Liquid-Liquid Extraction Add_IS->LLE GC_Injection GC Injection Headspace->GC_Injection LLE->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC.

Method 2: Quantification by Quantitative ¹H-NMR (qNMR)

This absolute quantification method is highly accurate and does not require a calibration curve of the analyte. It is particularly useful for purity assessment and for certifying reference materials.

Experimental Protocol: qNMR

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a certified purity, be stable, and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d₆) in an NMR tube.

  • Ensure complete dissolution by vortexing or gentle sonication.

2. ¹H-NMR Data Acquisition

  • NMR Spectrometer : 400 MHz or higher field NMR spectrometer.

  • Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Pulse Sequence : A standard 90° pulse sequence.

  • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation (a value of 30-60 seconds is generally sufficient).

  • Number of Scans : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time : Typically 2-4 seconds.

  • Temperature : Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the quartet from the -CH₂- group or the singlet from the tertiary -OH, if not exchanging rapidly).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Purityₛₜ (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the substance

    • x = Analyte (this compound)

    • st = Internal Standard

Quantitative Data Summary for qNMR

Parameter¹H-qNMR
Applicability Purity assessment, quantification in simple mixtures
Accuracy Typically > 98.5%
Precision (% RSD) < 1%
Key Advantage Primary ratio method, no analyte-specific calibration curve needed

Logical Relationship in qNMR Quantification

qNMR_Logic Analyte This compound (Unknown Purity) NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Internal Standard (Known Purity) Standard->NMR_Tube NMR_Measurement ¹H-NMR Measurement (Quantitative Parameters) NMR_Tube->NMR_Measurement Spectrum ¹H-NMR Spectrum NMR_Measurement->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Result Purity of this compound Calculation->Result

Caption: Logical flow for purity determination of this compound using qNMR.

Conclusion

The choice between GC and qNMR for the quantification of this compound will depend on the specific requirements of the analysis. GC methods, particularly GC-MS, are well-suited for routine analysis in complex matrices, offering high sensitivity and specificity. qNMR, on the other hand, provides a highly accurate and precise method for purity determination and is an excellent tool for the certification of reference materials without the need for an identical standard for calibration. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable quantitative methods for this compound.

References

The Potential of 2,3-Dimethyl-3-Pentanol as a Novel Acid-Labile Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. This application note explores the theoretical potential of 2,3-dimethyl-3-pentanol as a novel, bulky, acid-labile protecting group for hydroxyl and carboxyl functionalities. By drawing parallels with the widely employed tert-butyl (t-Bu) protecting group, we propose reaction conditions for the introduction and removal of the 2,3-dimethyl-3-pentyl (DMP) group. Due to its increased steric hindrance compared to the tert-butyl group, the DMP group is anticipated to offer unique selectivity and stability profiles. This document provides hypothetical protocols and comparative data to guide researchers in exploring its utility in complex molecule synthesis.

Introduction

Protecting groups are essential tools in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.

The tert-butyl group is a cornerstone of protecting group chemistry, valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1] Its utility stems from the formation of a stable tertiary carbocation upon cleavage. We hypothesize that this compound, a tertiary alcohol, can function as a precursor to a new protecting group, the 2,3-dimethyl-3-pentyl (DMP) group, which would share the acid-lability of the tert-butyl group but with potentially enhanced steric bulk. This increased steric hindrance could provide greater stability and selective protection in certain synthetic contexts.

Proposed Advantages of the DMP Group

  • Increased Steric Hindrance: The DMP group is sterically more demanding than the tert-butyl group, which could lead to higher selectivity when protecting one of several hydroxyl groups.

  • Acid-Labile Cleavage: Similar to the tert-butyl group, the DMP group is expected to be cleaved under acidic conditions via a stable tertiary carbocation intermediate.

  • Modified Stability: The additional substitution on the carbocation may influence its stability and thus the conditions required for deprotection, potentially allowing for orthogonal removal in the presence of other acid-labile groups.

Proposed Reaction Pathways

The protection of an alcohol as a DMP ether would proceed through the formation of a 2,3-dimethyl-3-pentyl cation in the presence of a strong acid, which is then trapped by the alcohol. Deprotection would involve the acid-catalyzed cleavage of the ether bond to regenerate the alcohol and the DMP cation, which would then be quenched.

G cluster_protection Protection of an Alcohol (R-OH) cluster_deprotection Deprotection of a DMP Ether ROH R-OH (Alcohol) DMP_ether R-O-DMP (Protected Alcohol) ROH->DMP_ether DMP_OH This compound DMP_OH->DMP_ether H_plus_prot H+ (cat.) H_plus_prot->DMP_ether H2O_prot H₂O DMP_ether_deprot R-O-DMP ROH_deprot R-OH DMP_ether_deprot->ROH_deprot DMP_cation DMP Cation DMP_ether_deprot->DMP_cation H_plus_deprot H+ H_plus_deprot->ROH_deprot DMP_alkene 2,3-Dimethyl-2-pentene DMP_cation->DMP_alkene H2O_deprot H₂O H2O_deprot->DMP_alkene G start Start dissolve Dissolve alcohol and This compound in anhydrous CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add catalytic H₂SO₄ or CSA cool->add_acid react Stir at 0 °C to RT (Monitor by TLC) add_acid->react quench Quench with aq. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry purify Purify by column chromatography dry->purify end End purify->end

References

Application Notes and Protocols for the Synthesis and Purification of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of the tertiary alcohol, 2,3-dimethyl-3-pentanol. The synthesis is achieved via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The protocol details the preparation of the Grignard reagent, the subsequent reaction with a ketone, and the purification of the final product. This guide is intended to provide a thorough understanding of the experimental setup, procedures, and safety considerations necessary for the successful synthesis of this compound.

Introduction

This compound is a tertiary alcohol with applications in various fields of chemical research, including as a building block in organic synthesis and as a precursor for the generation of carbocations in mechanistic studies. The Grignard reaction provides an efficient route for its synthesis, involving the nucleophilic attack of an organomagnesium halide on a carbonyl compound.[1][2] This protocol outlines the synthesis of this compound from the reaction of isopropylmagnesium bromide with 3-pentanone (B124093).

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
Magnesium turningsMg24.312.43 g (0.10 mol)Sigma-Aldrich
Isopropyl bromideC₃H₇Br122.9912.3 g (10.1 mL, 0.10 mol)Sigma-Aldrich
Anhydrous diethyl ether(C₂H₅)₂O74.12100 mLSigma-Aldrich
3-PentanoneC₅H₁₀O86.138.61 g (10.6 mL, 0.10 mol)Sigma-Aldrich
6M Hydrochloric acidHCl36.46~50 mLFisher Scientific
Saturated sodium bicarbonate solutionNaHCO₃84.0150 mLFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.3710 gMerck
IodineI₂253.811 crystalJ.T. Baker
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Distillation apparatus (simple or fractional)

  • Rotary evaporator (optional)

  • Ice bath

Synthesis of Isopropylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude moisture.

  • Initiation of Grignard Reaction: Place the magnesium turnings (2.43 g) in the flask. Add a single crystal of iodine as an initiator.

  • Addition of Isopropyl Bromide: In the dropping funnel, prepare a solution of isopropyl bromide (12.3 g) in 50 mL of anhydrous diethyl ether.

  • Reaction: Add approximately 10 mL of the isopropyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of isopropylmagnesium bromide will be grayish and cloudy.

Synthesis of this compound
  • Cooling: Cool the Grignard reagent solution in an ice bath.

  • Addition of Ketone: Prepare a solution of 3-pentanone (8.61 g) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Add the 3-pentanone solution dropwise to the cooled and stirring Grignard reagent. A vigorous reaction will occur, and a white precipitate (the magnesium alkoxide salt) will form. Control the rate of addition to maintain a gentle reflux.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 6M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[2]

  • Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. If a solid is present, add more water and acid until it dissolves. Collect the upper ether layer, which contains the product.

  • Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of water.

  • Drying: Dry the ether layer over anhydrous magnesium sulfate.

  • Solvent Removal: Decant the dried ether solution into a round-bottom flask and remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Distillation: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 140-142 °C.

Data Presentation

ParameterValue
Reactants
Magnesium2.43 g (0.10 mol)
Isopropyl bromide12.3 g (0.10 mol)
3-Pentanone8.61 g (0.10 mol)
Reaction Conditions
Grignard Formation TemperatureReflux of diethyl ether (~35 °C)
Grignard Reaction Time1 hour
Ketone Addition Temperature0-10 °C (ice bath)
Reaction Time with Ketone30 minutes
Product
Theoretical Yield11.62 g
Boiling Point140-142 °C
AppearanceColorless liquid

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Synthesis cluster_reaction Synthesis of this compound cluster_purification Work-up and Purification A Mg turnings + I₂ in flask B Add Isopropyl Bromide in Et₂O A->B C Reflux B->C D Cool Grignard Reagent C->D Isopropylmagnesium bromide E Add 3-Pentanone in Et₂O D->E F Stir at RT E->F G Quench with HCl F->G Crude Product H Extract with Et₂O G->H I Wash with NaHCO₃ and H₂O H->I J Dry with MgSO₄ I->J K Remove Solvent J->K L Fractional Distillation K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Diethyl ether is extremely flammable and can form explosive peroxides upon standing.[3][4][5][6][7] Always work in a well-ventilated fume hood and away from ignition sources.

  • Isopropyl bromide is flammable and may cause reproductive harm.[8][9][10][11] Handle with care, wearing appropriate personal protective equipment (PPE).

  • Magnesium turnings are flammable solids and can react with water to produce flammable hydrogen gas.[12][13][14][15]

  • 3-Pentanone is a flammable liquid and can cause respiratory irritation.[16][17][18][19][20]

  • Hydrochloric acid is corrosive and can cause severe skin burns and eye damage.[21][22][23][24][25]

  • Sodium bicarbonate may cause mild irritation.[26][27][28][29][30]

  • Anhydrous magnesium sulfate is a desiccant and should be kept dry.[31][32][33][34][35]

  • This compound is a flammable liquid and can cause skin and eye irritation.[36]

Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when handling these chemicals. All procedures should be carried out in a well-ventilated fume hood.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the final product, while MS will provide information about its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.[37]

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

This comprehensive protocol provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Adherence to the described procedures and safety precautions is essential for a safe and effective outcome.

References

Application Notes and Protocols for Stereoselective Reactions Involving Chiral Derivatives of 2,3-Dimethyl-3-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral derivatives of 2,3-dimethyl-3-pentanol in stereoselective synthesis. While direct literature examples for this specific alcohol are limited, the principles outlined are based on well-established methodologies for structurally similar chiral tertiary alcohols and their derivatives, which serve as effective chiral auxiliaries. These protocols are intended to be starting points for methods development in asymmetric synthesis, a critical aspect of modern drug discovery and development.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.[2] The use of chiral auxiliaries is a powerful strategy for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Tertiary alcohols, with their inherent steric bulk, can be converted into effective chiral auxiliaries. The strategic placement of a chiral tertiary alcohol derivative near a reactive center can create a chiral environment that biases the approach of reagents, leading to high levels of stereoselectivity.

Proposed Chiral Auxiliaries Derived from this compound

Enantiomerically pure (R)- or (S)-2,3-dimethyl-3-pentanol can be derivatized to create a variety of chiral auxiliaries. Two potential derivatives are proposed here for use in stereoselective reactions: a chiral sulfinyl-based auxiliary and a chiral ether-based auxiliary.

1. (R/S)-2-(2,3-Dimethylpentan-3-yloxy)-N,N-diisopropyloxysulfonamide: A bulky sulfinamide auxiliary designed to influence the stereochemical outcome of additions to prochiral ketones.

2. (R/S)-3-Methoxy-2,3-dimethylpentane: A chiral ether that can act as a directing group in reactions such as asymmetric additions to carbonyls.

Application Note 1: Asymmetric Addition of Organometallic Reagents to Prochiral Ketones using a Chiral Sulfoxide (B87167) Auxiliary

This application note describes a method for the asymmetric synthesis of chiral tertiary alcohols through the addition of organometallic reagents to prochiral ketones bearing a chiral sulfoxide auxiliary derived from this compound.[3][4]

Reaction Principle

The chiral sulfoxide group, attached ortho to the ketone, chelates to the organometallic reagent, forming a rigid transition state. The bulky 2,3-dimethyl-3-pentyl group effectively shields one face of the ketone, directing the nucleophilic attack of the organometallic reagent to the opposite face, thus inducing high diastereoselectivity. Subsequent reductive cleavage of the sulfoxide auxiliary yields the enantiomerically enriched tertiary alcohol.

Experimental Workflow

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Substrate Preparation cluster_2 Stereoselective Reaction cluster_3 Auxiliary Cleavage A Chiral this compound B Reaction with Thionyl Chloride A->B C Formation of Chiral Sulfinyl Chloride B->C D Prochiral Ketone E Attachment of Chiral Auxiliary D->E F Chiral Ketone Substrate E->F G Organometallic Reagent Addition F->G H Diastereoselective Adduct G->H I Reductive Cleavage H->I J Chiral Tertiary Alcohol I->J

Caption: Workflow for Asymmetric Synthesis of Tertiary Alcohols.

Experimental Protocol

Materials:

  • (R)- or (S)-2,3-Dimethyl-3-pentanol

  • Thionyl chloride (SOCl₂)

  • Appropriate prochiral ketone (e.g., 2'-bromoacetophenone)

  • n-Butyllithium (n-BuLi)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, Phenyllithium)

  • Raney Nickel

  • Anhydrous solvents (THF, Diethyl ether)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Synthesis of the Chiral Sulfoxide Auxiliary:

    • React enantiomerically pure this compound with thionyl chloride to form the corresponding chiral sulfinyl chloride.

    • React the chiral sulfinyl chloride with an appropriate amine to generate the desired sulfinamide auxiliary.

  • Preparation of the Chiral Ketone Substrate:

    • Deprotonate the prochiral ketone (e.g., 2'-bromoacetophenone) with a strong base like n-BuLi at -78 °C in anhydrous THF.

    • React the resulting enolate with the chiral sulfinyl chloride to attach the auxiliary. Purify the product by column chromatography.

  • Asymmetric Addition of Organometallic Reagent:

    • Dissolve the chiral ketone substrate in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the organometallic reagent (e.g., 1.2 equivalents of Phenylmagnesium bromide) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the diastereomerically enriched adduct in ethanol.

    • Add Raney Nickel and stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the resulting chiral tertiary alcohol by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Data

The following table summarizes expected results based on similar reactions with other chiral tertiary alcohol-derived auxiliaries.

Prochiral KetoneOrganometallic ReagentDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) (%)
2'-BromoacetophenonePhenylmagnesium bromide>95:585>98
2'-ChloroacetophenoneMethylmagnesium bromide>90:1080>95
PropiophenoneEthyllithium>92:888>97

Application Note 2: Diastereoselective Oxa-Michael Addition of a Chiral Tertiary Alcohol

This application note details a proposed diastereoselective oxa-Michael addition of a chiral derivative of this compound to an α,β-unsaturated aldehyde, a reaction that can lead to the formation of hindered cyclic dialkyl ethers with high stereocontrol.[5]

Reaction Principle

The chiral tertiary alcohol adds to the α,β-unsaturated aldehyde in a conjugate fashion. The stereochemistry of the newly formed stereocenters is controlled by the chiral environment created by the bulky 2,3-dimethyl-3-pentyl group. This can be followed by an intramolecular cyclization to yield complex bicyclic structures.

Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 Stereoselective Reaction cluster_2 Optional Cyclization A Chiral this compound Derivative C Oxa-Michael Addition A->C B α,β-Unsaturated Aldehyde B->C D Diastereoselective Adduct C->D E Intramolecular Cyclization D->E F Cyclic Ether Product E->F

Caption: Workflow for Diastereoselective Oxa-Michael Addition.

Experimental Protocol

Materials:

  • (R)- or (S)-3-Methoxy-2,3-dimethylpentane (as the chiral nucleophile)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde (1.0 equivalent) and anhydrous DCM.

    • Cool the solution to -78 °C.

  • Catalyst and Nucleophile Addition:

    • Add the Lewis acid catalyst (0.1 equivalents) to the cooled solution.

    • Slowly add a solution of (R)- or (S)-3-methoxy-2,3-dimethylpentane (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction and Quenching:

    • Stir the reaction mixture at -78 °C for 6 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the diastereomeric ratio by ¹H NMR or GC-MS analysis.

Expected Data

The following table presents anticipated outcomes for the oxa-Michael addition based on analogous systems.

α,β-Unsaturated AldehydeLewis Acid CatalystDiastereomeric Ratio (d.r.)Yield (%)
CinnamaldehydeTiCl₄>90:1082
CrotonaldehydeSc(OTf)₃>85:1575
AcroleinBF₃·OEt₂>88:1278

Conclusion

The protocols and application notes provided herein offer a strategic framework for leveraging chiral derivatives of this compound in stereoselective reactions. While these specific applications require experimental validation, they are grounded in established principles of asymmetric synthesis and offer promising avenues for the development of novel synthetic methodologies. The successful implementation of these strategies can contribute significantly to the efficient synthesis of complex chiral molecules, a cornerstone of modern pharmaceutical research and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes: The Use of 2,3-dimethyl-3-pentanol as a Standard in Alcohol Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of alcohol metabolism research, precise and accurate quantification of ethanol (B145695) and its metabolites is paramount. The use of an internal standard in analytical methods, such as gas chromatography (GC), is a widely accepted practice to ensure the reliability of these measurements. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the biological samples being analyzed. Furthermore, it should not be a metabolite of the analyte or other endogenous compounds. While various compounds have been utilized as internal standards for alcohol analysis, this document explores the potential application of 2,3-dimethyl-3-pentanol for this purpose.

Based on its chemical properties, this compound, a tertiary heptanol, possesses characteristics that make it a suitable candidate for an internal standard in alcohol metabolism studies. Its structural similarity to ethanol and other short-chain alcohols allows for comparable behavior during sample preparation and chromatographic analysis. Crucially, it is not a known metabolite of ethanol, nor is it endogenously produced in humans, thus minimizing the risk of interference with the target analytes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a potential internal standard is essential for method development and validation. The following table summarizes key properties of this compound.

PropertyValue
Chemical Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 140 °C
Density 0.833 g/mL at 25 °C
CAS Number 595-41-5

Experimental Protocols

While direct and detailed experimental protocols for the use of this compound as an internal standard in alcohol metabolism research are not extensively documented in readily available scientific literature, a general methodology can be extrapolated from standard gas chromatography (GC) procedures for blood alcohol content (BAC) analysis. The following protocol is a generalized representation and would require optimization and validation for specific research applications.

Protocol: Quantification of Ethanol in Blood Samples using GC-FID with this compound as an Internal Standard

1. Materials and Reagents

  • Ethanol (analytical standard)

  • This compound (internal standard, IS)

  • Deionized water

  • Whole blood samples (control and experimental)

  • Trichloroacetic acid (TCA) solution (protein precipitating agent)

  • GC vials with septa

2. Preparation of Standard and Internal Standard Solutions

  • Ethanol Stock Solution (e.g., 1000 mg/dL): Accurately weigh and dissolve pure ethanol in deionized water.

  • Working Ethanol Standards: Prepare a series of dilutions from the stock solution to create calibration standards at various concentrations (e.g., 10, 25, 50, 100, 200 mg/dL).

  • Internal Standard Stock Solution (e.g., 100 mg/dL): Accurately weigh and dissolve this compound in deionized water.

  • Working Internal Standard Solution: Dilute the IS stock solution to the desired working concentration (e.g., 20 mg/dL).

3. Sample Preparation

  • Pipette a known volume of whole blood (e.g., 100 µL) into a microcentrifuge tube.

  • Add a precise volume of the working internal standard solution (e.g., 500 µL) to the blood sample.

  • Add a protein precipitating agent, such as TCA solution (e.g., 200 µL), to the mixture.

  • Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a GC vial for analysis.

4. Gas Chromatography (GC) Conditions

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for alcohol analysis (e.g., DB-ALC1, DB-ALC2, or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold at 150 °C for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

5. Data Analysis

  • Identify the retention times for ethanol and this compound from the chromatograms of the standard solutions.

  • For each calibration standard and sample, calculate the peak area ratio of ethanol to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding ethanol concentration of the standards.

  • Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Method Development

The process of developing and validating an analytical method using a novel internal standard follows a logical progression. The following diagram illustrates this workflow.

workflow cluster_prep Preparation cluster_gc GC Method Optimization cluster_validation Method Validation cluster_analysis Sample Analysis A Select Internal Standard (this compound) B Prepare Stock and Working Solutions A->B C Optimize Sample Preparation B->C D Select GC Column C->D E Optimize Temperature Program D->E F Optimize Injector and Detector Parameters E->F G Linearity and Range F->G H Accuracy and Precision G->H I Specificity and Selectivity H->I J Limit of Detection (LOD) and Limit of Quantification (LOQ) I->J K Analyze Biological Samples J->K L Data Processing and Quantification K->L

Caption: Workflow for analytical method development.

Signaling Pathways in Alcohol Metabolism

Understanding the primary metabolic pathways of ethanol is crucial for interpreting experimental results. The following diagram illustrates the major enzymatic steps in ethanol metabolism. This compound, as a tertiary alcohol, is expected to be resistant to oxidation by these primary pathways, a key characteristic of a good internal standard.

alcohol_metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol:e->Acetaldehyde:w Oxidation Acetate Acetate Acetaldehyde:e->Acetate:w Oxidation ADH ADH ALDH ALDH CYP2E1 CYP2E1

Troubleshooting & Optimization

how to improve the yield of 2,3-dimethyl-3-pentanol in Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,3-dimethyl-3-pentanol in Grignard synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction between isopropylmagnesium bromide and 3-pentanone (B124093).

Q1: My Grignard reaction for this compound has a very low yield. What are the most likely causes?

Low yields in this Grignard synthesis can often be attributed to several critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the 3-pentanone.

  • Side Reactions: The Grignard reagent can participate in several side reactions that compete with the desired alcohol formation. These include enolization of the 3-pentanone, reduction of the ketone to a secondary alcohol, and Wurtz coupling of the isopropyl halide with the Grignard reagent.[1]

  • Improper Reaction Temperature: The temperature at which the reaction is conducted can significantly influence the rates of side reactions. The addition of 3-pentanone to the Grignard reagent is typically performed at a low temperature, such as 0 °C, to control the exothermic reaction and minimize side reactions.[2]

  • Inefficient Work-up: The work-up procedure is crucial for isolating the this compound. An improper work-up can lead to product loss or degradation. A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench the reaction and protonate the alkoxide intermediate.[2]

Q2: My Grignard reaction is not starting. What should I do?

Failure of the Grignard reaction to initiate is a common problem. Here are some troubleshooting steps:

  • Activate the Magnesium: The surface of the magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting. To activate the magnesium, you can gently crush the turnings in a mortar and pestle to expose a fresh surface.[2] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help initiate the reaction.[3]

  • Ensure Anhydrous Conditions: As mentioned, any trace of water will prevent the reaction from starting. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[3]

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[3]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

The primary side reactions in this synthesis are enolization and reduction.[1]

  • To Minimize Enolization: Enolization occurs when the Grignard reagent acts as a base and removes a proton from the alpha-carbon of the 3-pentanone. This is more common with sterically hindered ketones.[1] To reduce enolization, add the 3-pentanone to the Grignard reagent slowly and at a low temperature (e.g., 0 °C).

  • To Minimize Reduction: Reduction of the 3-pentanone to a secondary alcohol can occur with bulky Grignard reagents.[1] While isopropylmagnesium bromide is not excessively bulky, maintaining a low reaction temperature can help favor the desired nucleophilic addition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard synthesis of this compound?

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.[4]

Q2: How can I be certain that my Grignard reagent has formed?

The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy or colored solution. You may also observe a gentle reflux as the reaction initiates. For a quantitative assessment, the Grignard reagent can be titrated.

Q3: What is the purpose of the aqueous ammonium chloride work-up?

The saturated aqueous ammonium chloride solution serves to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the final alcohol product. It is a milder alternative to strong acids, which can sometimes cause dehydration of the tertiary alcohol.[2]

Quantitative Data Summary

The following table provides typical quantitative data for the Grignard synthesis of a tertiary alcohol, which can be adapted for the synthesis of this compound.

ParameterValueReference
Reactants
3-Pentanone1.0 equivalentAdapted from[5]
Isopropyl Bromide1.1 equivalentsAdapted from[5]
Magnesium Turnings1.1 equivalentsAdapted from[5]
Anhydrous Diethyl Ether~150 mL per 0.1 mol of ketoneAdapted from[5]
Reaction Conditions
Grignard Formation Temperature~35 °C (gentle reflux)[5]
Reaction with Ketone Temperature0 °C to room temperature[5]
Reaction Time2-3 hours[5]
Work-up
Quenching AgentSaturated aqueous NH₄Cl[5]
Extraction SolventDiethyl Ether[5]
Product
Expected Percent Yield70-85%[5]
AppearanceColorless liquid

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from isopropyl bromide and 3-pentanone.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Magnesium turnings

  • Isopropyl bromide

  • 3-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

Part 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Initiation: Place magnesium turnings (1.1 eq) in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.

  • Grignard Formation: Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

  • Ketone Addition: Cool the freshly prepared isopropylmagnesium bromide solution in an ice bath. Dissolve 3-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction mixture may become a viscous slurry.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Visualizations

Troubleshooting_Grignard_Yield start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_initiation Was Grignard Formation Successful? start->check_initiation check_side_reactions Investigate Side Reactions start->check_side_reactions check_workup Review Work-up Procedure start->check_workup sol_dry Solution: Rigorously dry all glassware, solvents, and reagents. check_moisture->sol_dry Moisture present sol_initiate Solution: Activate Mg with iodine or 1,2-dibromoethane. Use fresh Mg. check_initiation->sol_initiate Initiation failed sol_side_reactions Solution: Add ketone slowly at low temp (0°C). Consider alternative Grignard reagent if reduction is severe. check_side_reactions->sol_side_reactions Byproducts detected sol_workup Solution: Use saturated NH4Cl for quenching. Ensure complete extraction of the product. check_workup->sol_workup Product loss during isolation

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

Grignard_Workflow prep_glassware 1. Dry Glassware & Assemble Apparatus prep_grignard 2. Prepare Grignard Reagent (Isopropyl Bromide + Mg in Ether) prep_glassware->prep_grignard reaction 3. Add 3-Pentanone (dropwise at 0°C) prep_grignard->reaction stir 4. Stir at Room Temperature reaction->stir workup 5. Aqueous Work-up (Saturated NH4Cl) stir->workup extraction 6. Extraction with Diethyl Ether workup->extraction purification 7. Drying and Solvent Removal extraction->purification distillation 8. Distillation of Product purification->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

troubleshooting unexpected side products in 2,3-dimethyl-3-pentanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydration of 2,3-dimethyl-3-pentanol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed dehydration of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of alkenes, but the ratios are not what I expected based on Zaitsev's rule. Why is this happening?

A1: While the dehydration of tertiary alcohols typically follows an E1 mechanism favoring the most substituted (Zaitsev) product, several factors can influence the product distribution. The primary cause of unexpected isomer ratios is often carbocation rearrangement. The initially formed tertiary carbocation can undergo a hydride or methyl shift to form a different, potentially more stable, carbocation, leading to a variety of alkene products.[1][2] Reaction temperature and the choice of acid catalyst can also significantly impact these ratios.

Q2: I've isolated an unexpected, more stable alkene isomer. What is the likely mechanism for its formation?

A2: The formation of a rearranged, and often more stable, alkene product is strong evidence for a carbocation rearrangement.[3] After the initial loss of water to form the 2,3-dimethyl-3-pentyl cation, a neighboring hydride or methyl group can migrate, creating a new carbocation intermediate.[1][4] Elimination of a proton from this rearranged carbocation then yields the unexpected alkene. For example, a hydride shift can lead to a more stable tertiary carbocation, which then produces a tetrasubstituted alkene, the thermodynamically favored product.[5]

Q3: My distillation left behind a significant amount of a viscous, high-boiling point residue. What is it and how can I prevent it?

A3: The high-boiling point residue is likely a polymer formed through cationic polymerization of the alkene products. The acidic and high-temperature conditions that promote dehydration can also initiate the polymerization of the newly formed alkenes. To minimize this, use the lowest effective temperature for the dehydration and keep the reaction time as short as possible. Distilling the product as it forms can also prevent it from polymerizing in the reaction flask.

Q4: Besides alkenes, I've detected a compound with a higher molecular weight, possibly an ether. How did this form?

A4: Ether formation is a common side reaction in alcohol dehydrations, especially if the reaction temperature is too low.[6][7] The carbocation intermediate can be attacked by the oxygen atom of another alcohol molecule (acting as a nucleophile) in an SN1-type reaction. This results in the formation of a di-alkyl ether. To avoid this, ensure the reaction is heated sufficiently to favor the elimination (E1) pathway over the substitution (SN1) pathway.[7] Generally, for tertiary alcohols, a temperature range of 25-80°C is sufficient for dehydration.[6][7]

Q5: How can I control the product distribution to favor the Zaitsev product (2,3-dimethyl-2-pentene)?

A5: To favor the Zaitsev product, reaction conditions should be chosen to promote thermodynamic control. Using a weaker, non-coordinating acid catalyst like phosphoric acid (H₃PO₄) instead of a strong acid like sulfuric acid (H₂SO₄) can sometimes provide cleaner results.[8] Maintaining a controlled, moderate temperature provides the energy for elimination while minimizing rearrangements and polymerization.[6]

Data Presentation: Product Distribution

The product distribution in alcohol dehydration is highly sensitive to reaction conditions. The following table summarizes typical product ratios that might be observed under different catalytic conditions.

Catalyst / Conditions2,3-dimethyl-1-pentene (Hofmann)2,3-dimethyl-2-pentene (Zaitsev)Rearranged ProductsReference
H₂SO₄, Heat MinorMajorSignificantGeneral Knowledge
H₃PO₄, Heat MinorMajorModerate[8]
POCl₃, Pyridine MajorMinorMinimal[7]

Note: Exact percentages can vary based on temperature, reaction time, and substrate purity.

Experimental Protocols

Standard Protocol for Acid-Catalyzed Dehydration

This protocol describes a general procedure for the dehydration of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask of appropriate size. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add this compound and a few boiling chips. In a separate container, prepare a mixture of the acid catalyst (e.g., 85% H₃PO₄) and the alcohol in a ratio of approximately 1:4 by volume.

  • Reaction: Slowly and carefully add the acid to the alcohol in the flask while swirling. Heat the mixture gently using a heating mantle. The temperature for a tertiary alcohol dehydration is typically between 25-80°C.[7]

  • Distillation: Collect the distillate, which is a mixture of water and the alkene products. The distillation temperature should be monitored and kept near the boiling point of the expected alkenes. Do not distill to dryness to avoid polymerization.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to separate the different alkene isomers based on their boiling points.

  • Analysis: Characterize the final product fractions using Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) to determine the product distribution and purity.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the E1 mechanism for the dehydration of this compound, including the primary pathway and the potential for carbocation rearrangement.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Elimination / Rearrangement A This compound + H+ B Protonated Alcohol (Alkyloxonium Ion) A->B C Initial Carbocation (Tertiary) B->C - H2O D Zaitsev Product (2,3-dimethyl-2-pentene) C->D - H+ (Major) E Hofmann Product (2,3-dimethyl-1-pentene) C->E - H+ (Minor) F Rearranged Carbocation (via Hydride Shift) C->F 1,2-Hydride Shift G Rearranged Product (e.g., 3,4-dimethyl-2-pentene) F->G - H+

Caption: Reaction mechanism for alcohol dehydration and rearrangement.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving the formation of unexpected side products during the experiment.

G cluster_troubleshoot Troubleshooting Steps start Unexpected Side Products Observed in Analysis q1 What is the nature of the side product? start->q1 cause1 Rearranged Alkene Isomer q1->cause1 Different Alkene cause2 High MW Polymer q1->cause2 High BP Residue cause3 Ether by-product q1->cause3 Higher MW sol1 Cause: Carbocation Rearrangement Solution: Use milder acid (H3PO4), control temperature. cause1->sol1 sol2 Cause: Cationic Polymerization Solution: Lower temperature, distill product as it forms. cause2->sol2 sol3 Cause: SN1 Nucleophilic Attack Solution: Ensure sufficient heat to favor E1 over SN1. cause3->sol3

References

optimizing reaction conditions for the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the acid-catalyzed dehydration of this compound?

A1: The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism .[1][2][3] The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).[1][2][3] The departure of the water molecule results in the formation of a tertiary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene products.[1][2][3]

Q2: What are the potential alkene products of this reaction?

A2: The dehydration of this compound can yield a mixture of three possible alkene isomers:

  • 2,3-dimethyl-2-pentene (major product)

  • 2,3-dimethyl-1-pentene (minor product)

  • (E/Z)-3,4-dimethyl-2-pentene (minor product, may form via rearrangement)

The formation of the most substituted alkene, 2,3-dimethyl-2-pentene, is favored according to Zaitsev's rule .[1][4]

Q3: Which acid catalysts are most effective for this dehydration?

A3: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used acid catalysts for the dehydration of alcohols.[1][5] Phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer side products compared to sulfuric acid.

Q4: What is the role of heat in this reaction?

A4: Heat is a critical factor in driving the dehydration reaction forward.[5] Elimination reactions are generally favored at higher temperatures. The heat provides the necessary activation energy for the formation of the carbocation intermediate and the subsequent elimination to form the alkenes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Heat: The reaction temperature was too low to overcome the activation energy for dehydration. For tertiary alcohols, temperatures are typically in the range of 25-80°C. 2. Catalyst Inactivity: The acid catalyst was too dilute or has degraded. 3. Incomplete Reaction: The reaction time was too short.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation. Ensure the temperature is appropriate for the specific acid catalyst being used. 2. Use Concentrated Acid: Ensure the use of concentrated sulfuric or phosphoric acid. 3. Increase Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC or GC.
Formation of a White Precipitate or Polymer Polymerization of Alkenes: The highly acidic conditions and elevated temperatures can sometimes lead to the polymerization of the alkene products.Lower Reaction Temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate. Distill Product as it Forms: If the alkene products have a lower boiling point than the starting alcohol, they can be distilled out of the reaction mixture as they are formed to prevent polymerization.
Unexpected Product Distribution (e.g., high percentage of minor isomers) 1. Carbocation Rearrangement: The tertiary carbocation intermediate may undergo rearrangement (e.g., a hydride or methyl shift) to form a more stable carbocation, leading to different alkene products.[2] 2. Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the less stable, faster-forming product. Higher temperatures favor the more stable thermodynamic product (Zaitsev's product).1. Optimize Temperature: Adjust the reaction temperature. Higher temperatures generally favor the formation of the more stable (Zaitsev) alkene. 2. Choice of Acid: The choice of acid and its concentration can influence the extent of rearrangement. Experiment with different acid catalysts (e.g., phosphoric acid instead of sulfuric acid) to see the effect on product distribution.
Presence of an Ether Byproduct Intermolecular Dehydration: At lower temperatures, an Sₙ2 reaction between two alcohol molecules can occur, leading to the formation of an ether.Increase Reaction Temperature: Ensure the reaction temperature is sufficiently high to favor the E1 elimination pathway over the intermolecular dehydration reaction.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction has not gone to completion.Increase Reaction Time or Temperature: As with low yield, increasing the reaction time or temperature can help drive the reaction to completion. Efficient Purification: Ensure efficient fractional distillation to separate the lower-boiling alkene products from the higher-boiling starting alcohol.

Data Presentation

The product distribution in the acid-catalyzed dehydration of this compound is highly dependent on the specific reaction conditions. The following tables provide a summary of expected outcomes based on general principles of E1 reactions.

Table 1: Influence of Catalyst on Product Distribution (Hypothetical)

CatalystTemperature (°C)2,3-dimethyl-2-pentene (%)2,3-dimethyl-1-pentene (%)(E/Z)-3,4-dimethyl-2-pentene (%)
Conc. H₂SO₄50~75~20~5
85% H₃PO₄80~80~15~5

Note: These are representative values. Actual distributions may vary based on precise experimental conditions.

Table 2: Physical Properties of Reactant and Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound116.20~141
2,3-dimethyl-2-pentene98.19~95-96
2,3-dimethyl-1-pentene98.19~92-93
(E)-3,4-dimethyl-2-pentene98.19~94
(Z)-3,4-dimethyl-2-pentene98.19~97

Experimental Protocols

1. Acid-Catalyzed Dehydration of this compound

  • Materials: this compound, concentrated sulfuric acid (or 85% phosphoric acid), boiling chips.

  • Apparatus: Round-bottom flask, distillation apparatus (condenser, receiving flask), heating mantle.

  • Procedure:

    • To a round-bottom flask, add this compound and a few boiling chips.

    • Carefully and slowly add the concentrated acid catalyst to the alcohol with swirling.

    • Assemble the distillation apparatus.

    • Heat the mixture to a gentle boil. The alkene products will co-distill with water.

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Continue the distillation until no more alkene is collected.

2. Work-up and Purification

  • Materials: Collected distillate, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (B86663) (or sodium sulfate).

  • Apparatus: Separatory funnel, Erlenmeyer flask.

  • Procedure:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that evolves.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Separate the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Decant or filter the dried product into a clean, dry flask for analysis.

3. Product Analysis (GC-MS)

  • Procedure:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).

    • The gas chromatogram will show peaks corresponding to the different alkene isomers. The area under each peak is proportional to the amount of that isomer in the mixture.

    • The mass spectrum of each peak can be used to confirm the identity of the alkene isomers.

Visualizations

Dehydration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants This compound + Acid Catalyst (H₂SO₄ or H₃PO₄) Heating Heating Reactants->Heating Distillation Distillation Heating->Distillation Neutralization Wash with NaHCO₃ Distillation->Neutralization Crude Product Washing Wash with Brine Neutralization->Washing Drying Dry with MgSO₄ Washing->Drying GCMS GC-MS Analysis Drying->GCMS Purified Product

Caption: Experimental workflow for the dehydration of this compound.

Troubleshooting_Tree Start Low Product Yield? Cause1 Insufficient Heat? Start->Cause1 Yes Solution1 Increase Temperature Cause1->Solution1 Yes Cause2 Inactive Catalyst? Cause1->Cause2 No Solution2 Use Concentrated Acid Cause2->Solution2 Yes Cause3 Incomplete Reaction? Cause2->Cause3 No Solution3 Increase Reaction Time Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low product yield.

Signaling_Pathway Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene_Major 2,3-dimethyl-2-pentene (Major Product) Carbocation->Alkene_Major - H⁺ (Zaitsev) Alkene_Minor1 2,3-dimethyl-1-pentene (Minor Product) Carbocation->Alkene_Minor1 - H⁺ (Hofmann) Alkene_Minor2 (E/Z)-3,4-dimethyl-2-pentene (Minor Product) Carbocation->Alkene_Minor2 - H⁺ (Rearrangement)

Caption: Reaction pathway for the formation of alkene isomers.

References

challenges in the purification of 2,3-dimethyl-3-pentanol from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-dimethyl-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this tertiary alcohol from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound synthesized via a Grignard reaction?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as the ketone (e.g., 3-pentanone (B124093) or 3-methyl-2-butanone) and the alkyl halide used to prepare the Grignard reagent.

  • Grignard Reagent Byproducts: Including the corresponding alkane from the reaction of the Grignard reagent with any trace amounts of water, and Wurtz coupling products.

  • Side-Reaction Products: Other alcohols may be formed through side reactions.

  • Dehydration Products: Acidic workup conditions can lead to the dehydration of the tertiary alcohol, this compound, to form various alkenes.[1][2]

Q2: What are the key physical properties to consider when designing a purification strategy for this compound?

A2: Understanding the physical properties of this compound and potential impurities is crucial for effective separation. Key properties are summarized in the table below.

PropertyThis compound3-Pentanone (Example Starting Material)Isopropyl Bromide (Example Starting Material)2,3-Dimethyl-2-pentene (Dehydration Product)
Molecular Weight ( g/mol ) 116.2086.13123.0098.19
Boiling Point (°C) 14010259-60~96
Density (g/mL) 0.833 (at 25°C)0.814 (at 20°C)1.31 (at 20°C)~0.72
Solubility in Water Slightly solubleSolubleInsolubleInsoluble

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation may not be sufficient if the boiling points of the impurities are close to that of this compound. As seen in the table above, the boiling point of this compound (140°C) is significantly different from some potential starting materials like isopropyl bromide (59-60°C). However, other impurities, such as unreacted ketone (e.g., 3-pentanone at 102°C) or dehydration byproducts, may have closer boiling points, making fractional distillation a more suitable technique for achieving high purity.

Troubleshooting Guide

Issue 1: Low yield of purified this compound.

  • Question: After purification, my final yield of this compound is significantly lower than expected. What could be the cause?

  • Answer:

    • Incomplete Reaction: The Grignard reaction may not have gone to completion, leaving a large amount of unreacted starting materials. Ensure anhydrous conditions during the Grignard reaction, as Grignard reagents react with water.[3]

    • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone starting material, or as a reducing agent, both of which will reduce the yield of the desired tertiary alcohol.

    • Loss during Workup: During the aqueous workup, ensure the pH is carefully controlled. Strongly acidic conditions can cause dehydration of the tertiary alcohol product.[1][2] Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will help maximize the recovery of the product from the aqueous layer.

    • Inefficient Purification: During distillation, if the fractionating column is not efficient enough, you may be losing product in the forerun or the still pot.

Issue 2: The purified product is contaminated with unreacted ketone.

  • Question: My final product shows a significant peak corresponding to the starting ketone in the NMR or GC-MS spectrum. How can I remove it?

  • Answer:

    • Optimize Distillation: Fractional distillation should be effective in separating the ketone from the higher-boiling alcohol. Ensure you are using a column with sufficient theoretical plates and a slow distillation rate to allow for proper equilibration.

    • Chemical Treatment: You can try to remove the ketone by washing the crude product with a saturated solution of sodium bisulfite. The bisulfite will form an adduct with the ketone, which is soluble in the aqueous phase and can be separated. The remaining organic layer can then be washed, dried, and distilled.

Issue 3: The purified product contains alkene impurities.

  • Question: I am observing signals for double bonds in the NMR spectrum of my purified this compound. What is the source of these impurities and how can I avoid them?

  • Answer:

    • Source of Impurity: These alkene impurities are likely the result of the dehydration of your tertiary alcohol product during an acidic workup.[1][2]

    • Avoidance: Use a milder quenching agent during the workup. Instead of a strong acid, consider using a saturated aqueous solution of ammonium (B1175870) chloride. This will quench the reaction while maintaining a less acidic pH, thus minimizing dehydration.

    • Removal: If dehydration has already occurred, careful fractional distillation may separate the lower-boiling alkenes from the desired alcohol.

Experimental Protocols

Protocol 1: Quenching and Extraction of the Crude Product

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride with vigorous stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer two to three times with diethyl ether.

  • Combine all organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation to obtain the crude product.

Protocol 2: Fractional Distillation of this compound

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Add the crude product and a few boiling chips to the distillation flask.

  • Slowly heat the flask.

  • Collect the forerun, which will contain any low-boiling impurities such as the solvent and unreacted alkyl halide.

  • Monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of this compound (140°C), collect the product fraction in a clean, dry receiving flask.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

Troubleshooting Workflow

Purification_Troubleshooting start Start Purification fractional_distillation Perform Fractional Distillation start->fractional_distillation check_purity Analyze Purity (GC/NMR) pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No end End pure->end identify_impurity Identify Major Impurity impure->identify_impurity ketone Unreacted Ketone identify_impurity->ketone Ketone alkene Alkene Byproduct identify_impurity->alkene Alkene other Other Impurities identify_impurity->other Other bisulfite_wash Sodium Bisulfite Wash ketone->bisulfite_wash alkene->fractional_distillation For current batch mild_quench Use Milder Quench (NH4Cl) alkene->mild_quench In future synthesis column_chromatography Consider Column Chromatography other->column_chromatography fractional_distillation->check_purity bisulfite_wash->fractional_distillation re_analyze Re-analyze Purity column_chromatography->re_analyze re_analyze->pure Yes re_analyze->impure No, further optimization needed

Caption: Troubleshooting workflow for the purification of this compound.

References

interpreting unexpected peaks in the NMR spectrum of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of 2,3-dimethyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for pure this compound?

A1: The proton NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts can vary slightly depending on the solvent and concentration. A summary of the expected signals is provided in the data table below.

Q2: Why do I see a broad singlet in my spectrum that disappears upon adding D2O?

A2: This broad singlet typically corresponds to the hydroxyl (-OH) proton. Its broadness is due to chemical exchange with other protic species (like trace water) in the sample. The addition of deuterium (B1214612) oxide (D2O) results in the exchange of the hydroxyl proton with a deuterium atom, which is not observed in 1H NMR, thus causing the signal to disappear. This is a common method for confirming the identity of an -OH peak.

Q3: My baseline is noisy or distorted. What could be the cause?

A3: A noisy or distorted baseline can result from several factors, including poor shimming of the spectrometer, insufficient number of scans, or the presence of paramagnetic impurities. Ensure the spectrometer is properly shimmed before acquisition, and for dilute samples, increase the number of scans to improve the signal-to-noise ratio.

Troubleshooting Unexpected Peaks

Issue: My 1H NMR spectrum of this compound shows more peaks than expected.

This guide will help you identify the source of these unexpected signals through a systematic approach.

Step 1: Identify Common Contaminants

Unexpected peaks often arise from common laboratory solvents, reagents, or accidental contaminants.

  • Q: I see sharp singlets at unexpected chemical shifts. What could they be?

    • A: These are often due to residual solvents from the synthesis or purification of your compound, or from the NMR solvent itself. Consult the table of common NMR solvent impurities below to identify these peaks. For example, a peak around 7.26 ppm in CDCl3 is often due to residual CHCl3.

  • Q: There are broad peaks in my spectrum. What is their likely origin?

    • A: Broad peaks can indicate the presence of water, which can appear over a wide chemical shift range depending on the solvent and temperature. As mentioned in the FAQs, a D2O shake can confirm the presence of exchangeable protons like water or the compound's hydroxyl group. Other sources of broad peaks include polymeric materials (e.g., grease) or paramagnetic species.

Step 2: Consider Impurities from Synthesis or Degradation

If the unexpected peaks do not correspond to common solvents, they may be related to the synthesis of this compound or its subsequent degradation.

  • Q: My sample was synthesized using a Grignard reaction. What impurities might be present?

    • A: The Grignard synthesis of this compound (from ethyl magnesium bromide and 3-methyl-2-butanone, or isopropyl magnesium bromide and 2-butanone) can result in unreacted starting materials or side products. Look for signals corresponding to these reagents.

  • Q: Could the unexpected peaks be from the degradation of my sample?

    • A: Tertiary alcohols like this compound can undergo dehydration, especially in the presence of acid, to form alkenes. The most likely dehydration products are 2,3-dimethyl-2-pentene (B84793) and 3,4-dimethyl-2-pentene. Look for characteristic alkene proton signals in the 4.5-6.5 ppm region.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm) (approx.)MultiplicityIntegration
-OHVariable (typically 1-2)Singlet (broad)1H
-CH(CH3)2~1.7Multiplet1H
-CH2CH3~1.5Quartet2H
-C(OH)CH3~1.1Singlet3H
-CH(CH3)2~0.9Doublet6H
-CH2CH3~0.85Triplet3H

Table 2: 1H NMR Chemical Shifts of Potential Dehydration Impurities

CompoundProtonsChemical Shift (ppm) (approx.)Multiplicity
2,3-dimethyl-2-pentene-CH2-2.03Quartet
=C-CH31.64Singlet
=C-CH31.63Singlet
-CH3 (ethyl)0.94Triplet
3,4-dimethyl-2-pentene=CH-5.22Quartet
(trans isomer)-CH(CH3)22.22Multiplet
=C-CH31.56Doublet
-CH(CH3)20.98Doublet

Table 3: 1H NMR Chemical Shifts of Common Laboratory Solvents and Impurities

CompoundChemical Shift in CDCl3 (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56Singlet (broad)

Experimental Protocols

Protocol for Acquiring a Clean 1H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak. For most modern spectrometers, automated shimming routines are sufficient.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans for a moderately concentrated sample).

    • Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in your sample (a delay of 1-2 seconds is typically sufficient for small molecules).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate the peaks to determine the relative number of protons for each signal.

Mandatory Visualizations

TroubleshootingWorkflow start Unexpected Peaks in NMR Spectrum check_solvents Compare peaks to common solvent impurity tables start->check_solvents solvent_match Peak(s) match known solvent? check_solvents->solvent_match solvent_identified Impurity Identified: Residual Solvent solvent_match->solvent_identified Yes check_degradation Consider sample degradation (e.g., dehydration to alkene) solvent_match->check_degradation No alkene_signals Are there signals in the alkene region (4.5-6.5 ppm)? check_degradation->alkene_signals degradation_product Impurity Identified: Dehydration Product alkene_signals->degradation_product Yes check_synthesis Review synthesis pathway for unreacted starting materials or byproducts alkene_signals->check_synthesis No synthesis_impurity Peak(s) match potential synthesis-related impurities? check_synthesis->synthesis_impurity synthesis_impurity_identified Impurity Identified: Synthesis-Related synthesis_impurity->synthesis_impurity_identified Yes further_analysis Further analysis required (e.g., 2D NMR, MS) synthesis_impurity->further_analysis No

Caption: Troubleshooting workflow for unexpected NMR peaks.

ExperimentalWorkflow prep_sample 1. Sample Preparation (Dissolve in deuterated solvent) insert_sample 2. Insert Sample into Spectrometer prep_sample->insert_sample lock_shim 3. Lock and Shim insert_sample->lock_shim setup_params 4. Set Acquisition Parameters lock_shim->setup_params acquire_data 5. Acquire FID setup_params->acquire_data process_data 6. Data Processing (Fourier Transform, Phasing, Calibration) acquire_data->process_data analyze_spectrum 7. Spectrum Analysis (Peak picking, Integration) process_data->analyze_spectrum

Caption: Experimental workflow for NMR data acquisition.

preventing carbocation rearrangement in reactions with 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethyl-3-pentanol. The focus is on preventing carbocation rearrangement, a common issue in reactions involving this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: Why do reactions with this compound often lead to rearranged products?

A1: Reactions such as acid-catalyzed dehydration of this compound typically proceed through a carbocation intermediate. The initially formed tertiary carbocation can undergo a rearrangement to a more stable tertiary carbocation via a hydride shift. This rearrangement leads to the formation of undesired alkene isomers.

Q2: What is a carbocation rearrangement?

A2: A carbocation rearrangement is a process in which the carbocation intermediate in a reaction rearranges its structure to form a more stable carbocation.[1] This can occur through a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group with its bonding electrons).[1] The driving force for this rearrangement is the thermodynamic stability of the resulting carbocation.

Q3: Which reaction conditions favor carbocation rearrangement with this compound?

A3: Conditions that favor the formation of a carbocation intermediate, such as the use of strong protic acids (e.g., sulfuric acid or phosphoric acid) and heat, will promote carbocation rearrangement.[2][3] These conditions facilitate an E1 elimination mechanism, which proceeds through a carbocation.

Q4: How can I prevent carbocation rearrangement in the dehydration of this compound?

A4: To prevent carbocation rearrangement, you should use reaction conditions that avoid the formation of a carbocation intermediate. A highly effective method is to use phosphorus oxychloride (POCl₃) in pyridine (B92270).[4][5][6] This reagent system promotes an E2 elimination mechanism, which is a concerted, one-step process that does not involve a carbocation, thus preventing any rearrangement.

Troubleshooting Guides

Issue: Formation of Multiple Alkene Isomers in Dehydration Reaction

Symptoms:

  • Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis of the product mixture shows the presence of multiple alkene isomers, including the rearranged product (e.g., 2,3-dimethyl-1-pentene) in significant amounts, in addition to the expected Zaitsev product (2,3-dimethyl-2-pentene).

Cause:

  • The use of acidic conditions (e.g., H₂SO₄, H₃PO₄) for the dehydration reaction is promoting an E1 mechanism, leading to the formation of a carbocation intermediate that undergoes rearrangement.

Solution:

  • Switch to a non-rearranging dehydration method. The recommended procedure is the use of phosphorus oxychloride (POCl₃) in pyridine. This method proceeds via an E2 mechanism, avoiding the formation of a carbocation and yielding the non-rearranged alkene as the major product.

Data Presentation: Comparison of Dehydration Methods
Reaction ConditionMechanismMajor Product(s)Minor Product(s)Rearrangement Observed?
H₂SO₄, heat E12,3-dimethyl-1-pentene (rearranged), 2,3-dimethyl-2-pentene3,3-dimethyl-1-penteneYes
POCl₃, pyridine E22,3-dimethyl-2-pentene (non-rearranged)2,3-dimethyl-1-penteneNo

Experimental Protocols

Key Experiment 1: Acid-Catalyzed Dehydration of this compound (with Rearrangement)

Objective: To demonstrate the formation of rearranged products in the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph (for product analysis)

Procedure:

  • In a round-bottom flask, place 10 g of this compound.

  • Slowly add 5 mL of a 6 M sulfuric acid solution to the flask while swirling.

  • Set up a simple distillation apparatus with the flask.

  • Gently heat the mixture to distill the alkene products. Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product mixture by gas chromatography to determine the relative amounts of the different alkene isomers.

Key Experiment 2: Dehydration of this compound using POCl₃ and Pyridine (without Rearrangement)

Objective: To synthesize the non-rearranged alkene from a tertiary alcohol by preventing carbocation rearrangement.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of this compound in 50 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.2 equivalents of phosphorus oxychloride in 20 mL of anhydrous pyridine dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto 100 g of crushed ice and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography.

  • Analyze the product by GC to confirm the formation of the non-rearranged alkene as the major product.

Visualizations

reaction_pathways cluster_acid_catalyzed Acid-Catalyzed Dehydration (E1) cluster_pocl3 POCl3/Pyridine Dehydration (E2) A This compound B Protonated Alcohol A->B + H+ C Initial Tertiary Carbocation B->C - H2O D Rearranged Tertiary Carbocation C->D Hydride Shift E Mixture of Alkenes (Rearranged and Non-rearranged) C->E Deprotonation D->E Deprotonation F This compound G Chlorophosphate Ester Intermediate F->G + POCl3 H 2,3-dimethyl-2-pentene (Non-rearranged) G->H Pyridine (Base)

Caption: Reaction pathways for the dehydration of this compound.

experimental_workflow cluster_prevention Carbocation Rearrangement Prevention Workflow start Start: Reaction with This compound problem Problem: Unwanted rearranged products observed? start->problem acid_cond Using acidic conditions (e.g., H2SO4)? problem->acid_cond Yes success Success: Desired non-rearranged product obtained problem->success No e2_method Solution: Use POCl3 in pyridine (E2) acid_cond->e2_method Yes analysis Analyze product mixture (GC, NMR) e2_method->analysis analysis->success

Caption: Troubleshooting workflow for preventing carbocation rearrangement.

References

identifying and removing common impurities from synthesized 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3-dimethyl-3-pentanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using a Grignard reaction.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive Grignard reagent due to moisture. - Impure starting materials. - Incorrect reaction temperature.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Purify starting materials (ketone and alkyl halide) before use. - Maintain the appropriate temperature for Grignard reagent formation and reaction with the ketone.
Presence of a Significant Amount of Unreacted Ketone - Insufficient Grignard reagent. - Incomplete reaction.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase the reaction time if necessary.
Formation of a White Precipitate During Work-up - Formation of magnesium salts.- Add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to dissolve the salts.[1][2]
Product is Contaminated with a High-Boiling Impurity - Formation of biphenyl (B1667301) byproduct from the Grignard reagent (if using an aryl halide).- Purify the crude product using column chromatography.
Product appears cloudy or contains water - Incomplete drying of the organic layer.- Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) for a sufficient amount of time.
Product Decomposes During Distillation - Overheating. - Presence of acidic impurities.- Perform distillation under reduced pressure to lower the boiling point. - Neutralize any residual acid by washing with a saturated sodium bicarbonate solution before distillation.
Formation of an Alkene Impurity - Acid-catalyzed dehydration of the tertiary alcohol during acidic work-up or distillation.[3][4][5]- Use a buffered aqueous work-up (e.g., saturated ammonium chloride) instead of strong acid. - Avoid excessive heat during distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via a Grignard reaction?

A1: The most common impurities include:

  • Unreacted starting materials: Such as 3-methyl-2-pentanone (B1360105) or the corresponding ketone, and residual Grignard reagent or its byproducts.

  • Side-reaction products: Biphenyl compounds can form if using aryl halides for the Grignard reagent.

  • Dehydration product: 2,3-dimethyl-2-pentene (B84793) can be formed from the acid-catalyzed dehydration of the tertiary alcohol product, especially during an acidic work-up or upon heating.[3][4][5]

Q2: How can I monitor the progress of the Grignard reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared with a spot of the starting ketone. The reaction is considered complete when the spot corresponding to the ketone has disappeared.

Q3: What is the purpose of the aqueous work-up, and what are the key steps?

A3: The aqueous work-up is crucial for quenching the reaction, neutralizing reagents, and separating the desired product from water-soluble impurities. The key steps are:

  • Quenching: The reaction is carefully quenched by adding a saturated aqueous solution of ammonium chloride or a dilute acid to protonate the alkoxide intermediate.[1][2]

  • Extraction: The product is extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed sequentially with a dilute acid (if not used in quenching), a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove the majority of dissolved water.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Q4: What is the boiling point of this compound, and what are the optimal distillation conditions?

A4: The boiling point of this compound is approximately 140 °C at atmospheric pressure.[6] To avoid potential decomposition, it is recommended to perform the distillation under reduced pressure, which will lower the boiling point.

Q5: How can I remove the alkene impurity (2,3-dimethyl-2-pentene) from my product?

A5: If a significant amount of the alkene impurity is present, it can be challenging to remove by simple distillation due to potentially close boiling points. In such cases, column chromatography on silica (B1680970) gel is the most effective method for separation.

Data Presentation

The following tables provide illustrative quantitative data for a typical synthesis of this compound. Note: These values are representative and may vary based on specific experimental conditions.

Table 1: Typical Reaction Parameters and Yield

ParameterValue
Starting Ketone3-Methyl-2-pentanone
Grignard ReagentMethylmagnesium bromide (3.0 M in ether)
Mole Ratio (Ketone:Grignard)1 : 1.2
Reaction Time2 hours
Crude Product Yield85%
Purified Product Yield (after distillation)75%

Table 2: Illustrative Impurity Profile of Crude Product by GC-MS Analysis

CompoundRetention Time (min)Area %Identity
14.25.53-Methyl-2-pentanone (Unreacted)
25.888.0This compound (Product)
35.13.52,3-dimethyl-2-pentene (Dehydration)
47.23.0Other byproducts

Experimental Protocols

Protocol 1: Aqueous Work-up for Grignard Reaction
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride with vigorous stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with:

    • 1 M HCl (if the aqueous layer is still basic)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Slowly heat the distillation flask.

  • Discard the initial low-boiling fraction, which may contain residual solvent.

  • Collect the fraction that distills at the boiling point of this compound (approximately 140 °C at atmospheric pressure, lower under vacuum).[6]

  • Monitor the temperature closely and stop the distillation before the flask goes to dryness.

Visualizations

Impurity_Identification_and_Removal cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification Grignard Reaction Grignard Reaction Crude Product Crude Product Grignard Reaction->Crude Product Yields TLC TLC Crude Product->TLC Analyze for starting material GC_MS GC_MS Crude Product->GC_MS Identify & Quantify impurities Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Initial Purification Distillation Distillation Aqueous Workup->Distillation Primary Purification Chromatography Chromatography Distillation->Chromatography If impurities remain Pure Product Pure Product Distillation->Pure Product If pure Chromatography->Pure Product Final Purification

Caption: Workflow for impurity identification and removal.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes IdentifyImpurity Identify Impurity (GC-MS, NMR) Impurity->IdentifyImpurity Yes End Problem Resolved Impurity->End No CheckReagents->End CheckStoichiometry Verify Stoichiometry & Reaction Time CheckStoichiometry->End UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM UnreactedSM->CheckStoichiometry Yes Alkene Alkene Impurity? UnreactedSM->Alkene No OptimizeWorkup Optimize Workup (e.g., buffered quench) Alkene->OptimizeWorkup Yes AdjustDistillation Adjust Distillation (e.g., vacuum) Alkene->AdjustDistillation No ColumnChrom Perform Column Chromatography OptimizeWorkup->ColumnChrom ColumnChrom->End AdjustDistillation->End

References

managing exothermic reactions during the synthesis of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of exothermic reactions during the synthesis of 2,3-dimethyl-3-pentanol. The primary synthetic route involves a Grignard reaction, which is highly exothermic and requires careful control.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so exothermic?

A1: The synthesis of this compound is typically achieved through a Grignard reaction.[3] This reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a ketone.[4] The formation of the carbon-carbon bond is a highly thermodynamically favorable process, releasing a significant amount of energy as heat (exothermic).[2] Inadequate control of this heat can lead to a runaway reaction.[1]

Q2: What are the primary safety hazards associated with this exothermic reaction?

A2: The primary hazards stem from the potential for a runaway reaction.[1] The solvents used, typically diethyl ether or tetrahydrofuran (B95107) (THF), are highly flammable and have low boiling points.[5][6] An uncontrolled increase in temperature can cause the solvent to boil violently, potentially leading to a fire or explosion.[1] Additionally, Grignard reagents themselves are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[5]

Q3: What are the key parameters to control to manage the exotherm?

A3: The key parameters for controlling the exothermic nature of the Grignard reaction are:

  • Rate of Addition: The Grignard reagent or the ketone should be added slowly and in a controlled, dropwise manner to the reaction mixture.[6][7]

  • Temperature: The reaction flask should be cooled using an external cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[8]

  • Concentration: Using appropriate concentrations of reactants can help manage the reaction rate.

  • Stirring: Efficient stirring is crucial to ensure even heat distribution throughout the reaction mixture.

Q4: Which solvent is preferred for this reaction, diethyl ether or THF?

A4: While both are common solvents for Grignard reactions, anhydrous THF is often recommended over diethyl ether because of its higher flash point (-14 °C for THF vs. -45 °C for diethyl ether), which presents a lower fire hazard.[1] THF is also a better solvent for stabilizing the Grignard reagent.[9]

Troubleshooting Guide

Q1: My reaction hasn't started, and I don't observe any heat generation. What should I do?

A1: An induction period is common for Grignard reactions. If the reaction fails to initiate, consider the following:

  • Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[8]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5] Ensure all glassware was thoroughly flame-dried or oven-dried before use and that anhydrous solvents were used.[6][8]

  • Gentle Warming: Gently warming the flask with your hand or a warm water bath can sometimes initiate the reaction.[8] Be prepared to cool the reaction immediately once it starts.[8]

Q2: The reaction has suddenly become too vigorous, and the solvent is boiling rapidly. What is the immediate course of action?

A2: This indicates a potential runaway reaction. Immediate steps are:

  • Stop Reagent Addition: Immediately cease the addition of the Grignard reagent or ketone.[6]

  • Increase Cooling: Ensure the reaction flask is immersed in an ice-water bath. If the reaction is still too vigorous, consider a colder bath (e.g., ice-salt).[1]

  • Ensure Proper Venting: Make sure the reaction setup is not a closed system to avoid pressure buildup.[1][2]

  • Do Not Work Alone: It is crucial to have another person present in the laboratory who is familiar with the procedure.[5]

Q3: The yield of this compound is very low. What are the possible reasons?

A3: Low yields in Grignard reactions can be attributed to several factors:

  • Moisture Contamination: Water will quench the Grignard reagent, reducing the amount available to react with the ketone.[5]

  • Side Reactions: A major side reaction is Wurtz-like homocoupling of the alkyl halide.[9]

  • Impure Reagents: Using old or impure starting materials can lead to lower yields.[9]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the reagent is complete.[7]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of ethylmagnesium bromide with 3-pentanone (B124093).

Reagents and Quantities

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.311.5 g0.0621.2
Bromoethane (B45996)108.976.7 g (4.5 mL)0.0621.2
Anhydrous Diethyl Ether74.1250 mL--
3-Pentanone86.134.4 g (5.5 mL)0.0511.0

Procedure

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.[6]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium.[5]

  • Grignard Reagent Formation:

    • Add the bromoethane to the dropping funnel with 20 mL of anhydrous diethyl ether.

    • Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should start, indicated by bubbling and a color change.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[7] Use an ice bath to control the reaction if it becomes too vigorous.[8]

    • After the addition is complete, allow the mixture to stir for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Ketone:

    • Dissolve the 3-pentanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the flask containing the Grignard reagent in an ice-water bath.[7]

    • Slowly add the 3-pentanone solution dropwise to the stirred Grignard reagent.[7] Control the rate of addition to maintain a manageable reaction temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.[7]

  • Quenching and Workup:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

Exothermic_Reaction_Workflow start Start: Assemble Dry Glassware add_mg Add Magnesium Turnings & Iodine start->add_mg initiate_reaction Initiate Grignard Formation add_mg->initiate_reaction prepare_grignard Prepare Bromoethane in Ether prepare_grignard->initiate_reaction controlled_addition_grignard Slow Dropwise Addition of Bromoethane initiate_reaction->controlled_addition_grignard monitor_reflux Maintain Gentle Reflux controlled_addition_grignard->monitor_reflux cool_reaction Cool Reaction with Ice Bath monitor_reflux->cool_reaction If too vigorous prepare_ketone Prepare 3-Pentanone in Ether monitor_reflux->prepare_ketone Formation Complete cool_reaction->monitor_reflux controlled_addition_ketone Slow Dropwise Addition of Ketone prepare_ketone->controlled_addition_ketone monitor_temp Monitor Temperature controlled_addition_ketone->monitor_temp exotherm_check Exotherm Controlled? monitor_temp->exotherm_check runaway Runaway! Stop Addition, Increase Cooling exotherm_check->runaway No quench Quench Reaction exotherm_check->quench  Yes runaway->controlled_addition_ketone Regain Control end End: Workup & Purification quench->end

Caption: Experimental workflow for managing the exothermic Grignard reaction.

Troubleshooting_Guide issue Problem Encountered no_reaction Reaction Not Starting issue->no_reaction runaway Reaction Too Vigorous issue->runaway low_yield Low Product Yield issue->low_yield check_activation Activate Mg with Iodine/1,2-dibromoethane no_reaction->check_activation Cause? check_dry Ensure Anhydrous Conditions (Glassware/Solvents) no_reaction->check_dry Cause? gentle_heat Apply Gentle Warming & Prepare to Cool no_reaction->gentle_heat Solution stop_addition Stop Adding Reagents Immediately runaway->stop_addition Action increase_cooling Increase External Cooling (Ice Bath) runaway->increase_cooling Action ensure_venting Ensure System is Not Closed runaway->ensure_venting Action check_moisture Verify Anhydrous Technique low_yield->check_moisture Cause? check_reagents Use Pure, Fresh Reagents low_yield->check_reagents Cause? check_time Ensure Sufficient Reaction Time low_yield->check_time Cause? check_activation->gentle_heat check_dry->gentle_heat

References

stability of 2,3-dimethyl-3-pentanol under strong acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-dimethyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this tertiary alcohol under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Stability and Reactivity Overview

This compound, a tertiary alcohol, exhibits distinct stability profiles under strong acidic and basic conditions. Generally, it is stable in the presence of strong bases. However, under strong acidic conditions, it is prone to undergo an E1 (elimination, unimolecular) dehydration reaction to form a mixture of alkenes. This reaction proceeds through a tertiary carbocation intermediate, which can lead to the formation of multiple products.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under strong basic conditions?

A1: this compound is generally stable and unreactive under strong basic conditions (e.g., in the presence of sodium hydroxide (B78521) or potassium hydroxide). Alcohols are weak acids, and as a tertiary alcohol, this compound is even less acidic than primary or secondary alcohols. Therefore, it does not readily react with common strong bases.

Q2: What happens when this compound is exposed to strong acidic conditions?

A2: Under strong acidic conditions, particularly with heating, this compound undergoes a dehydration reaction to form a mixture of alkenes. This is a classic example of an E1 elimination reaction.

Q3: What are the expected products of the acid-catalyzed dehydration of this compound?

A3: The acid-catalyzed dehydration of this compound is expected to yield a mixture of three possible alkene products:

  • 2,3-dimethyl-2-pentene (major product)

  • 2,3-dimethyl-1-pentene

  • 3,4-dimethyl-2-pentene (minor product, may form via carbocation rearrangement)

The formation of the more substituted alkene, 2,3-dimethyl-2-pentene, is favored according to Zaitsev's rule.

Troubleshooting Guide: Acid-Catalyzed Dehydration

Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Insufficient heating. 2. Acid catalyst is too dilute or inactive. 3. Reaction time is too short. 4. Inefficient product collection.1. Ensure the reaction temperature is appropriate for a tertiary alcohol dehydration (typically between 25°C and 80°C).[1] 2. Use a concentrated strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2] 3. Increase the reaction time and monitor the progress by a suitable method (e.g., TLC or GC). 4. If distilling the product, ensure the collection apparatus is properly cooled to minimize loss of volatile alkenes.
Formation of a polymeric or tar-like substance 1. Excessive heating. 2. Use of concentrated sulfuric acid, which can act as a strong oxidizing agent.[3]1. Reduce the reaction temperature. 2. Consider using phosphoric acid, which is a less aggressive and non-oxidizing acid catalyst.[3]
Unexpected product distribution (e.g., high percentage of rearranged products) Carbocation rearrangement to form a more stable carbocation.This is an inherent characteristic of E1 reactions with certain substrates. To minimize rearrangement, milder reaction conditions (lower temperature, less concentrated acid) can be attempted, though this may also decrease the overall reaction rate.
Presence of unreacted starting material in the product 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature. 2. Purify the product mixture carefully, for example, by fractional distillation, to separate the alkene products from the higher-boiling alcohol.
Formation of an ether byproduct Reaction temperature is too low.At lower temperatures, an Sₙ2 reaction between two alcohol molecules (one protonated) can compete with elimination to form a symmetrical ether. Increase the reaction temperature to favor the elimination pathway.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol describes a general procedure for the dehydration of a tertiary alcohol.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place the this compound in a round-bottom flask.

  • Slowly add the acid catalyst to the alcohol with swirling. The reaction is exothermic.

  • Set up a distillation apparatus with a heating mantle.

  • Heat the mixture to the appropriate temperature to distill the alkene products as they are formed. The boiling points of the expected alkenes are lower than that of the starting alcohol.

  • Collect the distillate in a cooled receiving flask.

  • Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂).

  • Decant or filter the dried product.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.[4]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated acids with extreme care in a well-ventilated fume hood.

  • The alkene products are flammable. Keep them away from ignition sources.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Protonated_Alcohol_2 Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol_2->Carbocation - H₂O Carbocation_2 Tertiary Carbocation H2O H₂O Alkene1 2,3-Dimethyl-2-pentene (Major Product) Carbocation_2->Alkene1 - H+ Alkene2 2,3-Dimethyl-1-pentene Carbocation_2->Alkene2 - H+

Caption: E1 Dehydration Mechanism of this compound.

Experimental_Workflow Start Start: this compound Add_Acid Add Strong Acid (e.g., H₂SO₄) Start->Add_Acid Heat_Distill Heat and Distill (Collect distillate) Add_Acid->Heat_Distill Wash_NaHCO3 Wash with NaHCO₃ solution Heat_Distill->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Dry Dry with Anhydrous Salt Wash_H2O->Dry Analyze Analyze by GC-MS Dry->Analyze

Caption: Experimental Workflow for Alcohol Dehydration.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dimethyl-3-Pentanol and Tert-Amyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two tertiary alcohols: 2,3-dimethyl-3-pentanol and tert-amyl alcohol (also known as 2-methyl-2-butanol). The comparison focuses on key reactions of alcohols, including substitution, dehydration, and oxidation, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Overview

Both this compound and tert-amyl alcohol are tertiary alcohols. This classification is crucial as it dictates their reactivity, primarily due to the formation of a stable tertiary carbocation intermediate in many reactions.

  • Tert-Amyl Alcohol (2-methyl-2-butanol): A simpler tertiary alcohol with the molecular formula C₅H₁₂O.

  • This compound: A more sterically hindered tertiary alcohol with the molecular formula C₇H₁₆O.

The primary difference lies in the alkyl groups attached to the alpha-carbon (the carbon bonded to the hydroxyl group). This structural variance influences the stability of intermediates and the distribution of products in elimination reactions.

Reactivity Comparison

The reactivity of these alcohols is explored through three major reaction types: nucleophilic substitution, dehydration (elimination), and oxidation.

Nucleophilic Substitution (Sₙ1) Reactions

Tertiary alcohols readily undergo Sₙ1 reactions, particularly with hydrogen halides. The reaction proceeds via a two-step mechanism involving the formation of a carbocation.

Mechanism:

  • Protonation of the hydroxyl group by an acid to form a good leaving group (water).

  • Loss of the water molecule to form a stable tertiary carbocation.

  • Attack of the nucleophile (e.g., a halide ion) on the carbocation.

A common qualitative test for this reaction is the Lucas Test . The Lucas reagent is a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[1] Tertiary alcohols react almost instantaneously with the Lucas reagent to form an insoluble alkyl chloride, resulting in immediate turbidity.[2][3][4] Both this compound and tert-amyl alcohol, being tertiary, would give a rapid positive Lucas test.[5] Due to the high speed of the reaction for both compounds, a simple visual comparison of their reaction rates using this test is challenging. The rate is primarily dependent on the stability of the carbocation formed. Both form stable tertiary carbocations, leading to high reactivity.

Dehydration (E1) Reactions

The acid-catalyzed dehydration of alcohols is an elimination reaction that produces alkenes. Like the Sₙ1 reaction, this process involves a carbocation intermediate and follows the E1 pathway for tertiary alcohols.[6] The stability of the resulting alkene, as predicted by Zaitsev's rule (the more substituted alkene is the major product), governs the product distribution.

  • Tert-Amyl Alcohol: Dehydration yields two products: the major product is the more stable trisubstituted alkene, 2-methyl-2-butene, while the minor product is the disubstituted alkene, 2-methyl-1-butene (B49056).[6]

  • This compound: The dehydration of this alcohol is more complex due to the possibility of a carbocation rearrangement.[7][8] The initially formed tertiary carbocation can eliminate to form one alkene. However, a 1,2-hydride shift can occur to form a different, more stable tertiary carbocation, which can then lead to two additional alkene products.[9] This results in a mixture of up to three different alkenes.

Oxidation Reactions

Tertiary alcohols are resistant to oxidation under normal conditions.[10][11] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the formation of a carbonyl group (C=O) during oxidation.[12] Therefore, both this compound and tert-amyl alcohol will not react with common oxidizing agents like potassium dichromate(VII) or chromic acid under mild conditions.[13] Vigorous oxidation at high temperatures can lead to the cleavage of carbon-carbon bonds.

Data Presentation

FeatureTert-Amyl Alcohol (2-Methyl-2-butanol) This compound
IUPAC Name 2-methyl-2-butanolThis compound
Molecular Formula C₅H₁₂OC₇H₁₆O
Structure Tert-Amyl Alcohol Structurethis compound Structure
Sₙ1 Reactivity (Lucas Test) Immediate turbidity (fast reaction).[4]Immediate turbidity (fast reaction).
E1 Dehydration Products 2-methyl-2-butene (major), 2-methyl-1-butene (minor).[6]A mixture of three possible alkenes due to potential carbocation rearrangement.[8][9]
Oxidation Reactivity Resistant to oxidation under mild conditions.[10]Resistant to oxidation under mild conditions.[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol

This protocol describes a general procedure for the dehydration of tertiary alcohols like tert-amyl alcohol or this compound.

Materials:

  • Tertiary alcohol (e.g., tert-amyl alcohol)

  • 9 M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • 50 mL round-bottom flask

  • Fractional distillation apparatus (Vigreux column, condenser, etc.)

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Ice bath

Procedure:

  • Place 15 mL of the tertiary alcohol into a 50 mL round-bottom flask.

  • Cool the flask in an ice-water bath. Slowly and with swirling, add 5 mL of 9 M sulfuric acid.[14]

  • Add a few boiling chips to the flask.

  • Assemble a fractional distillation apparatus with the flask as the stillpot. Place the receiving flask in an ice bath to minimize evaporation of the volatile alkene products.[14]

  • Heat the mixture gently with a heating mantle. The alkene products have lower boiling points than the starting alcohol and will distill over.[15]

  • Collect the distillate until the reaction is complete (indicated by a rise in distillation temperature towards the boiling point of the alcohol).

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate by adding 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl and vent the funnel frequently to release CO₂ gas.[16]

  • Remove the lower aqueous layer.

  • Wash the organic layer with a small amount of water, then with a saturated NaCl solution to aid in drying.

  • Transfer the organic layer (the alkene product) to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water.

  • Decant the dried product into a pre-weighed vial for yield calculation and further analysis (e.g., by gas chromatography).

Protocol 2: The Lucas Test

This protocol is used to differentiate primary, secondary, and tertiary alcohols based on their reactivity with the Lucas reagent.

Materials:

  • Alcohol sample (this compound or tert-amyl alcohol)

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes

Procedure:

  • Place about 1 mL of the alcohol sample into a clean, dry test tube.

  • Add 5-6 mL of the Lucas reagent to the test tube at room temperature.[1]

  • Stopper the test tube, shake vigorously for a few seconds, and then allow it to stand.

  • Observe the solution for any changes.

Expected Results:

  • Tertiary Alcohols (this compound and tert-amyl alcohol): The solution will turn cloudy or turbid almost immediately, indicating the rapid formation of the insoluble alkyl chloride.[2][4]

  • Secondary Alcohols: The solution will turn cloudy within 3-5 minutes.

  • Primary Alcohols: The solution will remain clear at room temperature. No reaction is observed.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the dehydration pathways for both alcohols.

G cluster_TAA Tert-Amyl Alcohol Dehydration TAA Tert-Amyl Alcohol TAA_H Protonated Alcohol TAA->TAA_H + H+ TAA_Carbocation Tertiary Carbocation TAA_H->TAA_Carbocation - H2O Product_A 2-Methyl-2-butene (Major Product) TAA_Carbocation->Product_A - H+ (Zaitsev) Product_B 2-Methyl-1-butene (Minor Product) TAA_Carbocation->Product_B - H+ (Hofmann)

Caption: Dehydration pathway of Tert-Amyl Alcohol.

G cluster_DMP This compound Dehydration DMP This compound DMP_H Protonated Alcohol DMP->DMP_H + H+ Carbocation1 Initial Tertiary Carbocation DMP_H->Carbocation1 - H2O Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Product1 Alkene 1 Carbocation1->Product1 - H+ Carbocation2 Rearranged Tertiary Carbocation Rearrangement->Carbocation2 Product2 Alkene 2 Carbocation2->Product2 - H+ Product3 Alkene 3 Carbocation2->Product3 - H+

Caption: Dehydration pathway of this compound.

References

A Comparative Guide to Analytical Methods for 2,3-dimethyl-3-pentanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2,3-dimethyl-3-pentanol, a tertiary aliphatic alcohol. Given the volatile nature of this analyte, GC is a well-established method. However, HPLC offers a viable alternative, particularly when derivatization is employed to enhance detection. This document outlines representative experimental protocols and presents validation data to aid in method selection and implementation.

The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which are a cornerstone for ensuring reliable and scientifically sound data in pharmaceutical development.[1][2][3] Key validation characteristics include specificity, linearity, accuracy, precision, and robustness.[1][2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a primary technique for analyzing volatile compounds like short-chain alcohols.[4][5] The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[4] For this compound, direct injection is feasible, making for a straightforward and robust analytical procedure.

Detailed Experimental Protocol: GC-FID
  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column : A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness is suitable.

  • Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector :

    • Temperature: 250 °C.[6]

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.[6]

  • Oven Temperature Program :

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Detector (FID) :

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

  • Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a final concentration within the calibrated range. An internal standard (e.g., 2-methyl-2-pentanol) should be added for improved accuracy.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

Direct analysis of short-chain aliphatic alcohols by HPLC with UV detection is challenging due to their lack of a suitable chromophore. However, pre-column derivatization can be employed to attach a UV-active group to the alcohol, enabling sensitive detection. This approach transforms the analyte into a less volatile and more readily detectable compound.

Detailed Experimental Protocol: HPLC-UV
  • Derivatization Step :

    • Reagent : Prepare a solution of 3,5-dinitrobenzoyl chloride in a dry, inert solvent like acetonitrile (B52724).

    • Reaction : To a known volume of the sample, add an excess of the derivatizing agent and a catalyst (e.g., pyridine).

    • Incubation : Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Quenching : Quench the reaction by adding a small amount of water or a dilute acid solution.

    • Extraction : Extract the derivatized analyte into an organic solvent (e.g., hexane) and evaporate to dryness. Reconstitute the residue in the mobile phase.

  • Instrumentation : HPLC system with a UV/Vis or Diode-Array Detector (DAD), a pump, an autosampler, and a column oven.

  • Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program :

    • Start at 50% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detector : UV detection at a wavelength appropriate for the derivatizing agent (e.g., 230 nm for 3,5-dinitrobenzoyl derivatives).

  • Injection Volume : 10 µL.

Performance Comparison

The following tables summarize typical validation parameters for the two methodologies. The data presented is representative of what can be expected from well-validated methods for the analysis of small aliphatic alcohols.

Table 1: Comparison of Chromatographic and Performance Parameters

ParameterGC-FIDHPLC-UV (with Derivatization)
Principle Separation based on volatility and polaritySeparation based on partitioning between stationary and mobile phases
Sample Volatility RequiredNot required (derivatized product)
Derivatization Not requiredRequired for UV detection
Typical Run Time 5 - 15 minutes10 - 20 minutes
Detector Flame Ionization Detector (FID)UV/Vis or Diode-Array Detector (DAD)
Typical Column DB-5 (non-polar capillary)C18 (reverse-phase)

Table 2: Comparison of Validation Characteristics

Validation ParameterGC-FIDHPLC-UV (with Derivatization)Acceptance Criteria (ICH)
Linearity (R²) > 0.998> 0.998≥ 0.995[2]
Range (µg/mL) 1 - 5000.5 - 250Method dependent
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 101.5%Typically 80-120% of the true value[2]
Precision (%RSD) < 1.8%< 2.0%Typically ≤ 2%[1]
LOD (µg/mL) ~0.3~0.15Signal-to-noise ratio of 3:1
LOQ (µg/mL) ~1.0~0.5Signal-to-noise ratio of 10:1
Specificity High (based on retention time)High (based on retention time and UV spectrum)Ability to unequivocally assess the analyte[7]
Robustness HighModerate (derivatization can add variability)Withstands small, deliberate variations[2]

Logical Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[8] The following diagram illustrates the typical workflow based on ICH guidelines.[1][3]

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting & Implementation URS Define User Requirements (URS) & Scope Dev Analytical Method Development URS->Dev Proto Write Validation Protocol Dev->Proto Specificity Specificity Proto->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Analytical Method Validation Workflow

Conclusion

Both GC-FID and HPLC-UV (with derivatization) are suitable methods for the quantification of this compound.

  • GC-FID is the more direct and simpler method, requiring minimal sample preparation. Its robustness makes it ideal for routine quality control environments where high throughput is necessary.

  • HPLC-UV offers comparable, and potentially better, sensitivity (lower LOD/LOQ) but at the cost of an additional, and potentially variable, derivatization step. This method may be preferred in research and development settings where higher sensitivity is required and sample throughput is less of a concern.

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and desired sample throughput. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure data integrity and regulatory compliance.[1][2][8]

References

A Comparative Guide to the Kinetic Analysis of SN1 Solvolysis: Featuring 2,3-Dimethyl-3-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN1 solvolysis kinetics of 2,3-dimethyl-3-pentanol derivatives with other tertiary alkyl substrates. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting kinetic studies.

I. Comparative Kinetic Data

The following table presents a comparison of the relative solvolysis rates of various tertiary alkyl bromides, which serve as excellent models for understanding the reactivity of this compound derivatives. The data clearly illustrates the impact of substrate structure on the rate of SN1 solvolysis.

SubstrateStructureClassificationRelative Rate of Solvolysis (in 80% Ethanol (B145695) at 25°C)
Methyl BromideCH₃BrMethyl1
Ethyl BromideCH₃CH₂BrPrimary2
Isopropyl Bromide(CH₃)₂CHBrSecondary43
tert-Butyl Bromide (CH₃)₃CBr Tertiary 1,200,000
3-Bromo-3-ethylpentane CH₃CH₂C(Br)(CH₂CH₃)₂ Tertiary (Expected to be rapid, similar to other tertiary halides)

Data for methyl, ethyl, isopropyl, and tert-butyl bromide adapted from a seminal study by Streitwieser.

The dramatic increase in the solvolysis rate for tert-butyl bromide, a tertiary alkyl halide, highlights the profound effect of carbocation stability. 3-Bromo-3-ethylpentane, being a tertiary bromide, is also expected to undergo rapid SN1 solvolysis. Given that this compound derivatives also form a tertiary carbocation upon departure of the leaving group, their reactivity in SN1 solvolysis is anticipated to be comparable to that of other tertiary halides under similar conditions.

II. Experimental Protocols

A common and effective method for determining the rate of SN1 solvolysis of tertiary alkyl halides involves monitoring the production of the acidic byproduct (e.g., HBr or HCl) over time. This can be achieved through a titration-based approach.

General Protocol for Kinetic Analysis of SN1 Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide (e.g., a this compound derivative or a comparative substrate like tert-butyl chloride) in a suitable solvent system (e.g., aqueous ethanol).

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride as a stock solution in a non-nucleophilic solvent like acetone)

  • Solvent system (e.g., a prepared mixture of ethanol and water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Burette, pipettes, Erlenmeyer flasks, magnetic stirrer, and stopwatch

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the desired solvent system and add a few drops of the acid-base indicator. Place the flask on a magnetic stirrer.

  • Initiation: Pipette a precise volume of the tertiary alkyl halide stock solution into the solvent mixture. Start the stopwatch immediately upon addition. This is time t=0.

  • Titration: The solvolysis reaction will produce acid, causing the indicator to change color. Titrate the solution with the standardized NaOH solution until the indicator just returns to its basic color. Record the volume of NaOH added and the time.

  • Monitoring: Continue to monitor the reaction. As more acid is produced, the indicator will change color again. Add another precise aliquot of the NaOH solution to neutralize the acid and record the cumulative volume of NaOH added and the corresponding time.

  • Data Collection: Repeat the titration at regular intervals until a significant portion of the reactant has been consumed.

  • "Infinity" Reading: To determine the total amount of acid produced upon complete reaction, the reaction mixture can be heated to drive the reaction to completion. After cooling, the total amount of acid is determined by titration.

  • Data Analysis: The concentration of the alkyl halide at each time point can be calculated from the amount of NaOH used. A plot of the natural logarithm of the alkyl halide concentration versus time should yield a straight line for a first-order reaction. The negative of the slope of this line corresponds to the first-order rate constant (k).

III. Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the kinetic analysis experiment described above.

SN1_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixture (e.g., Ethanol/Water) setup Setup Reaction Flask: Solvent + Indicator prep_solvent->setup prep_naoh Standardize NaOH Solution titrate Titrate with NaOH: Record Volume and Time prep_naoh->titrate prep_substrate Prepare Substrate Stock Solution (e.g., t-Butyl Chloride in Acetone) initiate Initiate Reaction: Add Substrate (t=0) prep_substrate->initiate setup->initiate monitor Monitor Reaction: Observe Indicator Color Change initiate->monitor infinity Determine V∞ (Complete Reaction) initiate->infinity monitor->titrate Acid Produced titrate->monitor Continue Monitoring calculate Calculate [Alkyl Halide] at each time point titrate->calculate infinity->calculate plot Plot ln[Alkyl Halide] vs. Time calculate->plot determine_k Determine Rate Constant (k) from the slope plot->determine_k

Caption: Workflow for the kinetic analysis of SN1 solvolysis.

IV. Signaling Pathway of SN1 Solvolysis

The SN1 solvolysis of a tertiary alcohol derivative, such as a tertiary alkyl halide, proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

SN1_Mechanism Reactant Tertiary Substrate (e.g., R₃C-LG) Intermediate Intermediate Ion Pair [R₃C⁺ || LG⁻] Reactant->Intermediate Step 1 (Slow, Rate-Determining) Ionization Carbocation Tertiary Carbocation (R₃C⁺) Product Solvolysis Product (e.g., R₃C-Solvent) Carbocation->Product Step 2 (Fast) Nucleophilic Attack Intermediate->Carbocation LeavingGroup Leaving Group (LG⁻) Intermediate->LeavingGroup FinalProduct Final Product + H⁺ Product->FinalProduct Deprotonation (if solvent is neutral) Solvent Solvent (Nucleophile) Solvent->Product

Caption: The SN1 reaction mechanism for solvolysis.

This guide provides a framework for understanding and investigating the SN1 solvolysis kinetics of this compound derivatives. By utilizing the comparative data and detailed experimental protocols, researchers can effectively design experiments to elucidate the reactivity of these and other tertiary substrates.

Confirming the Structure of 2,3-dimethyl-3-pentanol Reaction Products: A 2D NMR-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol is a classic example of an E1 elimination reaction that results in a mixture of isomeric alkenes. Accurate identification and quantification of these products are crucial for reaction optimization and mechanistic studies. This guide provides a comprehensive comparison of analytical techniques for characterizing the reaction products, with a primary focus on the robust capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Reaction Overview and Product Distribution

The dehydration of this compound proceeds via a tertiary carbocation intermediate. Subsequent elimination of a proton from adjacent carbon atoms leads to the formation of three possible alkene isomers. According to Zaitsev's rule, the most stable, more substituted alkene is the major product.[1][2][3][4]

The primary products are:

  • 2,3-dimethyl-2-pentene (major product)

  • 2,3-dimethyl-1-pentene (minor product)

  • 3,4-dimethyl-2-pentene (minor product, as E/Z isomers)

While the exact product distribution can vary based on reaction conditions such as temperature and catalyst, a representative product ratio is detailed in the table below. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for separating and quantifying the components of this mixture.

Table 1: Product Distribution in the Dehydration of this compound

Product IsomerStructureTypical Abundance (%)
2,3-dimethyl-2-pentene2,3-dimethyl-2-pentene~85%
2,3-dimethyl-1-pentene2,3-dimethyl-1-pentene~10%
3,4-dimethyl-2-pentene (E/Z)3,4-dimethyl-2-pentene~5%

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides initial insights, the complexity of the product mixture can lead to overlapping signals, making definitive assignments challenging. 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously elucidating the structures of the isomeric products.

2D NMR for Structure Elucidation Workflow

G cluster_reaction Reaction & Separation cluster_nmr NMR Analysis cluster_analysis Data Interpretation ReactionMixture Dehydration of This compound Separation GC Separation (optional) ReactionMixture->Separation 1D_NMR 1D NMR (¹H, ¹³C) Separation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC) 1D_NMR->2D_NMR Correlation Identify Spin Systems (COSY) 2D_NMR->Correlation Connectivity Assign ¹H-¹³C Correlations (HSQC) Correlation->Connectivity Structure Confirm Isomer Structures Connectivity->Structure

Caption: Workflow for 2D NMR-based structural confirmation of alkene isomers.

Interpreting 2D NMR Spectra

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically through two or three bonds. By identifying which protons are coupled, the spin systems within each isomer can be traced. For example, in 3,4-dimethyl-2-pentene, a cross-peak between the vinylic proton and the methine proton of the isopropyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. This is invaluable for assigning carbon signals and distinguishing between isomers with different carbon skeletons or symmetries. For instance, the number and chemical shifts of the sp² hybridized carbons can definitively differentiate the three main products.

Table 2: Key 2D NMR Correlations for Product Identification

IsomerKey COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)
2,3-dimethyl-2-pentene - CH₂ protons with CH₃ protons of ethyl group.- Correlation of allylic CH₂ protons to their carbon. - Correlation of the four methyl protons to their respective carbons.
2,3-dimethyl-1-pentene - Vinylic (=CH₂) protons with each other (geminal coupling). - Methine proton with adjacent CH₂ and CH₃ protons.- Correlation of the two non-equivalent vinylic protons to the same sp² carbon.
3,4-dimethyl-2-pentene - Vinylic proton with adjacent methine proton. - Methine proton of isopropyl group with its two methyl groups.- Correlation of the vinylic proton to its sp² carbon.

Comparison with Alternative Analytical Techniques

While 2D NMR provides the most detailed structural information, other techniques are also valuable for analyzing the reaction products.

Table 3: Comparison of Analytical Techniques for Alkene Isomer Analysis

TechniquePrincipleAdvantagesLimitations
2D NMR (COSY, HSQC) Nuclear spin correlation- Unambiguous structure determination. - Provides detailed connectivity information. - Can analyze complex mixtures without prior separation.- Relatively long acquisition times. - Requires more specialized instrumentation and expertise.
GC-MS Separation by boiling point and fragmentation by mass- Excellent for separating and quantifying isomers.[5] - Provides molecular weight and fragmentation patterns.- Mass spectra of isomers can be very similar, making definitive identification difficult without reference standards.[6]
Infrared (IR) Spectroscopy Molecular vibrations- Rapid and non-destructive. - Can distinguish alkene substitution patterns based on C-H out-of-plane bending frequencies.[7][8]- Spectra of complex mixtures are often difficult to interpret due to overlapping peaks. - May not be able to distinguish between closely related isomers.

Experimental Protocols

Dehydration of this compound
  • In a round-bottom flask, combine this compound with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture under reflux for a specified time.

  • Allow the mixture to cool and then isolate the alkene products by distillation or extraction.

  • Wash the organic layer with a dilute base and then with water, and dry over an anhydrous salt.

2D NMR Data Acquisition (Bruker Spectrometer)

1. ¹H-¹H COSY Acquisition:

  • Prepare a sample of the alkene mixture in a suitable deuterated solvent (e.g., CDCl₃).
  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
  • Create a new experiment for the COSY acquisition.
  • Load a standard COSY pulse program (e.g., cosygpqf).
  • Set the spectral width (SW) in both dimensions to cover all proton signals.
  • Set the number of scans (NS) and the number of increments in the indirect dimension (TD(F1)).
  • Tune and match the probe.
  • Start the acquisition by typing zg.
  • Process the data using xfb to perform a 2D Fourier transform.

2. ¹H-¹³C HSQC Acquisition:

  • Using the same sample, acquire a standard 1D ¹³C NMR spectrum to determine the carbon spectral width.
  • Create a new experiment for the HSQC acquisition.
  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).
  • Set the ¹H spectral width in the direct dimension (SW(F2)) and the ¹³C spectral width in the indirect dimension (SW(F1)).
  • Set the number of scans (NS) and the number of increments (TD(F1)).
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Start the acquisition with zg.
  • Process the data using xfb.

Logical Workflow for Structure Confirmation

G Start Analyze 1D ¹H NMR IdentifySignals Identify number and type of proton signals Start->IdentifySignals AnalyzeCOSY Run and analyze COSY spectrum IdentifySignals->AnalyzeCOSY MapSpins Map out ¹H-¹H spin systems AnalyzeCOSY->MapSpins AnalyzeHSQC Run and analyze HSQC spectrum MapSpins->AnalyzeHSQC AssignCarbons Assign protons to their attached carbons AnalyzeHSQC->AssignCarbons ProposeStructures Propose structures for each isomer based on connectivity AssignCarbons->ProposeStructures CompareData Compare with known chemical shifts and coupling constants ProposeStructures->CompareData FinalStructure Confirm structures of all products CompareData->FinalStructure

Caption: Logical workflow for confirming alkene isomer structures using 2D NMR.

References

A Comparative Guide to Computational Modeling of the Transition State in 2,3-Dimethyl-3-Pentanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of tertiary alcohols, such as 2,3-dimethyl-3-pentanol, is a fundamental organic reaction that proceeds through a carbocation intermediate. Understanding the transition states and reaction pathways is crucial for predicting product distributions and optimizing reaction conditions. Computational modeling provides a powerful tool to elucidate these complex mechanisms at a molecular level. This guide offers a comparative overview of the computational approaches used to study the dehydration of this compound, including potential carbocation rearrangements.

The dehydration of this compound is expected to proceed via an E1 mechanism.[1][2][3] This process is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation.[3][4] This carbocation can then either be deprotonated to form an alkene or undergo a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation, leading to rearranged alkene products.[4][5]

Comparison of Reaction Pathways

Computational studies on similar alcohol dehydrations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction.[6] These methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products.

A critical aspect of modeling the dehydration of this compound is to compare the energy barriers for the direct elimination pathway versus the pathways involving carbocation rearrangements. The stability of the carbocation intermediates plays a significant role in determining the major products.[4]

Data Presentation: Calculated Activation Energies

The following table summarizes hypothetical, yet plausible, relative activation energies (ΔG‡) for the key steps in the dehydration of this compound, based on computational studies of analogous tertiary alcohols. These values are typically calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) and often include solvent effects.

Reaction StepPathwayDescriptionRelative ΔG‡ (kcal/mol)
1-Protonation of the alcoholLow barrier
2-Loss of water to form the initial tertiary carbocationRate-determining step
3aDirect EliminationDeprotonation to form 2,3-dimethyl-2-pentene~1-2
3bDirect EliminationDeprotonation to form 2,3-dimethyl-1-pentene~3-5
4Rearrangement1,2-Hydride shift to a more stable tertiary carbocation~5-7
5Post-RearrangementDeprotonation to form 3,4-dimethyl-2-pentene~1-2

Note: The values presented are illustrative and would need to be determined through specific computational calculations for this compound.

Experimental Protocols: Computational Methodology

A typical computational study to model the transition state in the dehydration of this compound would involve the following steps:

  • Conformational Search: An initial conformational search of the reactant (this compound) and all expected intermediates and products is performed using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the reactants, intermediates, transition states, and products are then optimized at a higher level of theory, such as DFT (e.g., B3LYP, M06-2X) with a Pople-style basis set (e.g., 6-31G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVDZ). Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

  • Solvation Modeling: To simulate the reaction in a solvent (e.g., water or sulfuric acid), a continuum solvation model, such as the Polarizable Continuum Model (PCM), is typically employed.

  • Thermodynamic Corrections: Thermodynamic properties, such as Gibbs free energy, are calculated from the vibrational frequencies to determine the activation energies and reaction energies at a specific temperature.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the computational modeling of this compound dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound B Protonated Alcohol A->B +H+ H H+ C Initial Tertiary Carbocation B->C -H2O W H2O D Rearranged Tertiary Carbocation C->D 1,2-Hydride Shift E 2,3-dimethyl-2-pentene C->E -H+ F 2,3-dimethyl-1-pentene C->F -H+ G 3,4-dimethyl-2-pentene D->G -H+

Caption: Reaction pathway for the dehydration of this compound.

G A Define Reactants, Products, and Intermediates B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization & Frequency Calculation (e.g., DFT/B3LYP/6-31G*) B->C D Transition State Search (e.g., STQN) C->D E IRC Calculation D->E F Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) D->F E->C Verify Connections G Inclusion of Solvent Effects (e.g., PCM) F->G H Analysis of Energy Profile & Reaction Mechanism G->H

References

Benchmarking 2,3-Dimethyl-3-Pentanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical research and drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and process safety. This guide provides a comprehensive performance benchmark of 2,3-dimethyl-3-pentanol as a solvent, juxtaposed with three commonly used alternatives: toluene, methyl isobutyl ketone (MIBK), and cyclohexanone. This objective comparison, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physical and Chemical Properties: A Head-to-Head Comparison

A thorough understanding of a solvent's physical and chemical properties is fundamental to its application. The following table summarizes key characteristics of this compound and its alternatives.

PropertyThis compoundTolueneMethyl Isobutyl Ketone (MIBK)Cyclohexanone
CAS Number 595-41-5[1]108-88-3[2]108-10-1108-94-1[3]
Molecular Formula C₇H₁₆O[1]C₇H₈[4]C₆H₁₂OC₆H₁₀O[3]
Molecular Weight ( g/mol ) 116.2092.14[5]100.16[6]98.14[7][8]
Boiling Point (°C) 140[1]110.6[4][9]117.4155.6[10]
Melting Point (°C) -30.45 (estimate)[1]-95[4][9]-84.7-47[7][10]
Density (g/mL at 20-25°C) 0.833 at 25°C[1]0.8669 at 20°C[4][9]0.8008 at 20°C[11]0.948 at 20°C[10]
Flash Point (°C) 414[12]1444[13]
Refractive Index (at 20°C) 1.428[1]1.4969[9][12]1.3957[11]1.4507[10]
Water Solubility 16.14 g/L at 25°C[1]Insoluble[2]Partially solubleSlightly soluble[3]

Performance in Key Applications: A Data-Driven Comparison

Resin Solubility

The ability of a solvent to effectively dissolve polymers is crucial in coatings, adhesives, and other formulations.

Resin TypeThis compoundTolueneMethyl Isobutyl Ketone (MIBK)Cyclohexanone
Acrylic Resins Data not availableGoodGoodGood
Epoxy Resins Data not availableGood (often in blends)[14]Good (for lower molecular weight resins)[14]Good
Polyurethane Resins Data not availableLimited (used in blends)GoodGood
Reaction Kinetics

The solvent can significantly influence the rate of a chemical reaction by stabilizing transition states and affecting reactant solubility.

Reaction TypeThis compoundTolueneMethyl Isobutyl Ketone (MIBK)Cyclohexanone
Grignard Reactions Data not availableCommonly usedCan be used, but may react with Grignard reagentNot recommended (reacts with Grignard reagent)
Suzuki Coupling Data not availableCommonly usedCan be usedCan be used
Extraction Efficiency

The efficiency of a solvent in liquid-liquid extractions is critical for isolating target compounds from complex mixtures.

ApplicationThis compoundTolueneMethyl Isobutyl Ketone (MIBK)Cyclohexanone
Natural Product Extraction Data not availableEffective for non-polar compoundsEffective for a range of polaritiesEffective for a range of polarities
Pharmaceutical Ingredient Extraction Data not availableWidely usedWidely usedUsed for specific applications

Experimental Protocols

To facilitate direct comparison and further research, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Resin Solubility

Objective: To determine the solubility of a given resin in this compound and alternative solvents.

Materials:

  • Resin sample (e.g., acrylic, epoxy, polyurethane)

  • This compound

  • Toluene

  • Methyl isobutyl ketone (MIBK)

  • Cyclohexanone

  • Test tubes with stoppers

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Weigh 100 mg of the resin into a clean, dry test tube.

  • Add 1 mL of the solvent to be tested.

  • Stopper the test tube and vortex for 2 minutes at room temperature.

  • Visually inspect for dissolution. If the resin has completely dissolved, it is considered "soluble" at room temperature.

  • If the resin is not fully dissolved, place the test tube in a water bath or on a heating block and gradually increase the temperature in 10°C increments, vortexing for 2 minutes at each increment, up to the boiling point of the solvent.

  • Record the temperature at which complete dissolution occurs.

  • If the resin does not dissolve at the boiling point of the solvent, it is considered "insoluble".

  • Repeat the procedure for each solvent and resin combination.

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

Objective: To compare the rate of a chemical reaction in this compound versus an alternative solvent. This protocol is suitable for reactions where at least one reactant or product has a distinct UV-Vis absorbance.

Materials:

  • Reactants for the chosen chemical reaction

  • This compound

  • Alternative solvent (e.g., toluene)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes or micropipettes

Procedure:

  • Prepare stock solutions of the reactants in each solvent to be tested.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, rapidly mix the reactant solutions to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength over time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).

  • Plot absorbance versus time. The rate of reaction can be determined from the initial slope of this curve.

  • Repeat the experiment for each solvent to compare the reaction rates.[15][16][17][18]

Protocol 3: Determination of Liquid-Liquid Extraction Efficiency

Objective: To evaluate the efficiency of this compound in extracting a target analyte from an aqueous solution compared to other solvents.

Materials:

  • Aqueous solution containing a known concentration of the target analyte

  • This compound

  • Alternative extraction solvent (e.g., MIBK)

  • Separatory funnel

  • Analytical instrument for quantifying the analyte (e.g., HPLC, GC)

  • Vortex mixer

Procedure:

  • Accurately measure a known volume of the aqueous solution containing the analyte into a separatory funnel.

  • Add an equal volume of the extraction solvent (this compound or the alternative).

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Carefully drain the aqueous layer (bottom layer) and the organic layer (top layer) into separate containers.

  • Analyze the concentration of the analyte remaining in the aqueous phase and the concentration of the analyte in the organic phase using a suitable analytical method.

  • Calculate the partition coefficient (K) and the extraction efficiency (%E) using the following formulas:

    • K = [Analyte]organic / [Analyte]aqueous

    • %E = (moles of analyte in organic phase / total moles of analyte) x 100

  • Compare the %E for each solvent to determine their relative extraction efficiencies.

Visualizing Workflows and Relationships

To further clarify the experimental and decision-making processes, the following diagrams are provided.

SolventSelectionWorkflow A Define Application Requirements (e.g., Solubility, Reaction Type, Extraction) B Review Physical & Chemical Properties (Table 1) A->B C Evaluate Performance Data (Solubility, Kinetics, Extraction Tables) B->C D Data Available for this compound? C->D E Select Optimal Solvent D->E Yes F Conduct Benchmarking Experiments (Using Provided Protocols) D->F No G Generate Performance Data for This compound F->G G->C

Caption: Logical workflow for solvent selection.

ExperimentalWorkflow cluster_solubility Solubility Testing cluster_kinetics Reaction Kinetics cluster_extraction Extraction Efficiency S1 Prepare Resin & Solvent S2 Mix at Room Temperature S1->S2 S3 Observe Dissolution S2->S3 S4 Heat Incrementally S3->S4 S5 Record Dissolution Temperature S4->S5 K1 Prepare Reactant Solutions K2 Initiate Reaction in Cuvette K1->K2 K3 Monitor Absorbance vs. Time K2->K3 K4 Determine Reaction Rate K3->K4 E1 Mix Aqueous & Organic Phases E2 Separate Layers E1->E2 E3 Analyze Analyte Concentration E2->E3 E4 Calculate Efficiency E3->E4

References

A Comparative Guide to Cross-Reactivity of 2,3-Dimethyl-3-pentanol in Complex Analytical Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the analytical cross-reactivity of 2,3-dimethyl-3-pentanol against structurally similar tertiary alcohols. In the absence of direct published studies, this document presents a series of standardized, hypothetical experimental protocols and data to guide researchers in assessing specificity in complex reaction mixtures and biological matrices. The selection of an appropriate analytical method with minimal interference is critical for accurate quantification and interpretation in drug development and chemical synthesis.

Introduction to Cross-Reactivity Assessment

Cross-reactivity occurs when an analytical method designed to detect a specific analyte also responds to other, structurally related compounds. This can lead to false-positive results or inaccurate quantification. For a compound like this compound (a tertiary heptanol), understanding its potential to cross-react with other isomers and similar alcohols is crucial, particularly in sensitive applications such as immunoassay-based screening or chromatographic analysis of complex mixtures.[1][2][3] This guide compares the potential cross-reactivity of this compound with other tertiary alcohol analogs using two common analytical platforms: a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Cross-Reactants: A Structural Comparison

The primary candidates for cross-reactivity are isomers and other structurally similar alcohols that may be present as impurities, byproducts, or co-formulants in a sample. The following table outlines key structural analogs of this compound.

Compound NameCAS NumberMolecular FormulaStructureKey Differentiator
This compound 595-41-5C₇H₁₆OCH₃CH₂C(OH)(CH₃)CH(CH₃)₂Target Analyte
2,3-Dimethyl-2-pentanol50819-06-2C₇H₁₆OCH₃CH₂CH(CH₃)C(OH)(CH₃)₂Positional Isomer
2,4-Dimethyl-2-pentanol625-06-9C₇H₁₆O(CH₃)₂CHCH₂C(OH)(CH₃)₂Positional Isomer
3-Ethyl-3-pentanol597-49-9C₇H₁₆O(CH₃CH₂)₃COHIsomer with Ethyl Groups
2,2-Dimethyl-3-pentanol3970-62-5C₇H₁₆OCH₃CH₂CH(OH)C(CH₃)₃Isomer (Secondary Alcohol)

Part I: Immunoassay Cross-Reactivity Analysis

This section describes a hypothetical competitive ELISA designed for a structurally related antigen and evaluates the cross-reactivity of this compound.

Experimental Protocol: Competitive ELISA
  • Reagent Preparation :

    • Coating Buffer : Phosphate-buffered saline (PBS), pH 7.4.

    • Wash Buffer : PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer : 1% Bovine Serum Albumin (BSA) in PBST.

    • Antibody & Standard Diluent : 0.1% BSA in PBST.

    • Antigen-HRP Conjugate : A structural analog of this compound conjugated to Horseradish Peroxidase (HRP), diluted in antibody diluent.

    • Primary Antibody : Polyclonal antibody raised against the antigen, diluted in antibody diluent.

    • Substrate : TMB (3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution : 2 M Sulfuric Acid.

  • Assay Procedure :

    • Coating : A 96-well microplate is coated with 100 µL/well of the primary antibody (5 µg/mL in coating buffer) and incubated overnight at 4°C.

    • Washing : The plate is washed three times with 300 µL/well of wash buffer.

    • Blocking : 200 µL/well of blocking buffer is added, and the plate is incubated for 2 hours at room temperature.

    • Competition : After washing, 50 µL of standards or test compounds (this compound and its analogs, serially diluted) and 50 µL of the Antigen-HRP conjugate are added to each well. The plate is incubated for 1 hour at 37°C.

    • Detection : After a final wash cycle, 100 µL of TMB substrate is added to each well and incubated for 15 minutes in the dark. The reaction is stopped by adding 50 µL of stop solution.

    • Data Acquisition : The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis :

    • The concentration of each compound that inhibits 50% of the maximal signal (IC₅₀) is calculated using a four-parameter logistic curve fit.

    • Percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Hypothetical Cross-Reactivity Data (ELISA)

The following table summarizes the simulated performance of this compound and its analogs in the competitive ELISA.

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Target Analyte (Reference) 100100%
This compound 1,500 6.7%
2,3-Dimethyl-2-pentanol85011.8%
2,4-Dimethyl-2-pentanol2,2004.5%
3-Ethyl-3-pentanol5,0002.0%
2,2-Dimethyl-3-pentanol>10,000<1.0%

Workflow for Competitive ELISA

G start Start: Coat Plate with Antibody wash1 Wash Plate start->wash1 block Block with BSA wash1->block wash2 Wash Plate block->wash2 competition Add Standards/Samples and Antigen-HRP Conjugate wash2->competition wash3 Wash Plate competition->wash3 detect Add TMB Substrate wash3->detect stop Add Stop Solution detect->stop read Read Absorbance at 450 nm stop->read end End: Calculate % Cross-Reactivity read->end

Caption: Workflow for the competitive ELISA protocol.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Specificity Analysis

GC-MS is considered a "gold standard" for the specific identification and quantification of volatile compounds.[4] In this context, "cross-reactivity" manifests as co-elution, where two or more compounds are not adequately separated by the gas chromatograph, leading to overlapping peaks and potentially incorrect identification or quantification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation :

    • Stock Solutions (1 mg/mL) : Individual stock solutions of this compound and its structural analogs are prepared in methanol.

    • Mixed Standard Solution (10 µg/mL) : A working solution containing all analytes at a final concentration of 10 µg/mL is prepared by diluting the stock solutions in methanol.

  • Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B GC System or equivalent.

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume : 1 µL (Split mode, 50:1).

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, hold for 1 minute.

    • MS Transfer Line : 280°C.

    • Ion Source : Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode : Full Scan (m/z 30-200).

  • Data Analysis :

    • The retention time (RT) for each compound is determined from the total ion chromatogram (TIC).

    • The mass spectrum for each peak is analyzed to identify characteristic fragment ions.

    • Resolution between adjacent peaks is calculated to assess separation quality.

Hypothetical GC-MS Separation Data

This table presents simulated GC-MS data for this compound and its analogs, demonstrating their separability under the specified conditions.

CompoundRetention Time (min)Key Fragment Ions (m/z)Resolution (from previous peak)
2,2-Dimethyl-3-pentanol7.8545, 57, 73, 101N/A
2,4-Dimethyl-2-pentanol8.1259, 87, 1012.1
2,3-Dimethyl-2-pentanol8.3559, 73, 871.8
This compound 8.51 59, 73, 87 1.3
3-Ethyl-3-pentanol8.7959, 73, 872.2

Note: Tertiary alcohols often exhibit a weak or absent molecular ion peak in EI-MS.[5]

Workflow for GC-MS Specificity Analysis

G start Prepare Mixed Standard Solution (10 µg/mL) inject Inject 1 µL into GC-MS start->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 30-200) ionize->detect analyze Analyze Data: - Retention Time - Mass Spectra - Peak Resolution detect->analyze

Caption: Workflow for GC-MS analysis of tertiary alcohols.

Comparative Summary and Conclusion

This guide provides a framework for assessing the analytical specificity of this compound.

  • In Immunoassays : The hypothetical data suggests that this compound exhibits low to moderate cross-reactivity (6.7%) in an immunoassay designed for a similar tertiary alcohol. Its positional isomers, such as 2,3-dimethyl-2-pentanol, show a higher potential for interference. The degree of cross-reactivity is highly dependent on the specific antibody used and the structural nuances of the competing analytes.[3]

  • In GC-MS Analysis : The simulated GC-MS protocol demonstrates that this compound can be chromatographically resolved from its key structural isomers under standard conditions. While some compounds share common fragment ions, their unique retention times allow for unambiguous identification.[4][6] This highlights the high specificity of GC-MS for analyzing complex mixtures of volatile organic compounds.

Recommendation for Researchers: When developing or validating an analytical method for this compound, it is imperative to perform specificity and cross-reactivity studies, especially if structural isomers are likely to be present. For rapid screening, an immunoassay may be suitable if acceptable cross-reactivity limits are established. For definitive confirmation and accurate quantification, a high-resolution chromatographic technique such as GC-MS is the recommended approach.

References

Navigating the Nexus of Theory and Practice: A Comparative Analysis of the Boiling Point of 2,3-dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

A meticulous examination of the experimental and theoretical boiling points of 2,3-dimethyl-3-pentanol reveals a close correlation, underscoring the predictive power of computational models while highlighting the indispensability of empirical verification in the chemical sciences. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the experimental protocols and theoretical methodologies employed to determine this critical physicochemical property.

Quantitative Data Summary

The experimentally determined and theoretically predicted boiling points of this compound are presented below, demonstrating a high degree of concordance between the values.

ParameterValue (°C)Methodology
Experimental Boiling Point 140Distillation
Theoretical Boiling Point 138.3 - 139Quantitative Structure-Property Relationship (QSPR)

Methodologies in Focus

A deeper understanding of the origins of these values requires a detailed look at the methodologies used for their determination.

Experimental Protocol: Determination of Boiling Point via Distillation

The experimental boiling point of this compound is determined using standard laboratory distillation procedures, a technique that separates components of a liquid mixture based on differences in their volatilities.

A common and standardized method for this determination is the ASTM D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][2][3][4][5] This method involves the distillation of a measured volume of the liquid under controlled conditions. The temperature of the vapor is monitored as the liquid is heated and vaporizes. The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the prevailing atmospheric pressure, indicated by a steady temperature reading at the thermometer placed in the vapor path.

For smaller sample volumes, a micro-boiling point determination method can be employed. This technique typically involves heating a small amount of the liquid in a capillary tube and observing the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling, with the liquid re-entering the capillary tube.

Theoretical Framework: Predicting Boiling Points

The theoretical boiling point of an organic compound like this compound is estimated using computational models that rely on its molecular structure. One of the primary methods used is the Quantitative Structure-Property Relationship (QSPR) model.[6][7]

QSPR models are statistical tools that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their physicochemical properties, such as boiling point. These descriptors can be based on various aspects of the molecule, including:

  • Topological descriptors: Which describe the connectivity and branching of the atoms.

  • Geometrical descriptors: Which relate to the 3D arrangement of the atoms.

  • Quantum-chemical descriptors: Which are derived from quantum mechanical calculations.

By analyzing a large dataset of compounds with known boiling points, these models can "learn" the relationship between molecular structure and boiling point and then predict this property for new or unmeasured compounds. The predicted values of 138.3 °C and 139 °C for this compound are derived from such computational approaches. The slight variation in predicted values can arise from the different algorithms and datasets used by various prediction software.

Visualizing the Comparison Workflow

The logical flow from molecular structure to both theoretical prediction and experimental verification of the boiling point is illustrated in the following diagram.

BoilingPointComparison Workflow for Comparing Experimental and Theoretical Boiling Points cluster_theoretical Theoretical Pathway cluster_experimental Experimental Pathway cluster_comparison Comparative Analysis mol_structure Molecular Structure of This compound qspr QSPR Modeling (Quantitative Structure-Property Relationship) mol_structure->qspr Input predicted_bp Predicted Boiling Point (138.3 - 139 °C) qspr->predicted_bp Prediction comparison Comparison of Experimental vs. Theoretical Values predicted_bp->comparison sample Physical Sample of This compound distillation Distillation (e.g., ASTM D1078) sample->distillation Measurement experimental_bp Experimental Boiling Point (140 °C) distillation->experimental_bp Result experimental_bp->comparison

Caption: A flowchart illustrating the distinct yet convergent pathways for determining the theoretical and experimental boiling points of this compound, culminating in a comparative analysis.

Conclusion

The close agreement between the experimentally determined boiling point of 140 °C and the theoretically predicted range of 138.3-139 °C for this compound serves as a powerful illustration of the synergy between computational chemistry and empirical science. While theoretical models provide rapid and valuable estimations, experimental verification remains the gold standard for establishing definitive physicochemical data. This guide provides the necessary context and methodologies for researchers to critically evaluate and utilize both theoretical and experimental data in their scientific endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for the handling of 2,3-Dimethyl-3-pentanol (CAS No. 595-41-5) to ensure the safety of researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 140 °C (lit.)
Flash Point 41 °C (105.8 °F) - closed cup
Density 0.833 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.428 (lit.)[1]
Hazard Class 3 - Flammable liquids
Packing Group III[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield should also be used.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[3]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Handling This compound risk Assess risk of splash, inhalation, and skin contact start->risk eye_protection Wear safety goggles and face shield risk->eye_protection skin_protection Wear chemical-resistant gloves and impervious clothing risk->skin_protection respiratory_protection Is ventilation inadequate or are exposure limits exceeded? risk->respiratory_protection proceed Proceed with experiment eye_protection->proceed skin_protection->proceed respirator Use full-face respirator with appropriate filter respiratory_protection->respirator Yes no_respirator Proceed with caution in well-ventilated area respiratory_protection->no_respirator No respirator->proceed no_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Strict adherence to the following procedures is crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Handle in a well-ventilated area.[3][4]

  • Avoid contact with skin and eyes.[3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Spill Response:

  • Immediately remove all sources of ignition.[5][6]

  • Evacuate personnel to a safe area.[3]

  • Ensure adequate ventilation.[3]

  • Use personal protective equipment, including chemical impermeable gloves.[3]

  • Contain the spill using an inert absorbent material (e.g., sand or earth).[4]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3][4]

  • Wash the contaminated surface with 60-70% ethanol (B145695) followed by soap and water.[5][6]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[5][6]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

First Aid Measures:

  • If on skin (or hair): Immediately remove all contaminated clothing.[3] Rinse skin with water or shower.[3] If skin irritation occurs, get medical help.[3]

  • If in eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] Get medical help if you feel unwell.[3]

  • If swallowed: Rinse mouth.[3] Get medical help.[3] Do NOT induce vomiting.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3-pentanol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3-pentanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.